Defensin-A2
Description
Contextualization within the Landscape of Host Defense Peptides and Antimicrobial Agents
Defensins are a class of small, cysteine-rich cationic proteins that are crucial components of the innate immune system in a wide range of organisms, from plants and insects to humans. wikipedia.org These host defense peptides (HDPs) are characterized by their direct antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and enveloped viruses. wikipedia.orgnovusbio.com Their mechanism of action often involves the disruption of microbial cell membranes. ebi.ac.ukebi.ac.uk Beyond their role as natural antibiotics, defensins are increasingly recognized for their immunomodulatory functions, acting as a bridge between the innate and adaptive immune responses. frontiersin.orgnih.govmarquette.edu They can influence various cellular processes, including cell division, immune cell attraction and maturation, tissue differentiation, and wound healing. mdpi.com
Classification and Subfamilies of Defensins Relevant to Defensin-A2 (e.g., Alpha- and Beta-Defensins)
Based on the arrangement of their characteristic three intramolecular disulfide bonds, mammalian defensins are primarily classified into two major subfamilies: alpha-defensins (α-defensins) and beta-defensins (β-defensins). ebi.ac.ukoup.comusbio.net A third subfamily, theta-defensins (θ-defensins), which are cyclic peptides, have been identified in non-human primates but not in humans. ebi.ac.ukoup.com
Alpha-defensins are typically expressed in neutrophils, certain macrophages, and the Paneth cells of the small intestine. ebi.ac.ukusbio.net Human α-defensins include human neutrophil peptides (HNP) 1-4 and human defensins (HD) 5 and 6. usbio.net HNP1-3 constitute a significant portion of the protein content within neutrophil granules. usbio.net
Beta-defensins are generally produced by epithelial cells lining various organs such as the skin, respiratory tract, and genitourinary tract. ebi.ac.ukebi.ac.uk While humans have both α- and β-defensins, the latter are found in every mammalian species studied. ebi.ac.ukoup.com
The genes encoding both human alpha and beta-defensins are located in a cluster on chromosome 8p23, suggesting a common evolutionary origin. oup.comusbio.net Although they differ in their disulfide bond connectivity and amino acid sequences, both subfamilies share a similar three-dimensional structure dominated by a triple-stranded β-sheet. oup.comnih.gov
Table 1: Comparison of Human Defensin (B1577277) Subfamilies
| Feature | Alpha-Defensins | Beta-Defensins |
| Primary Expression Sites | Neutrophils, Paneth cells, some macrophages. ebi.ac.ukusbio.net | Epithelial cells (skin, respiratory, genitourinary tracts). ebi.ac.ukebi.ac.uk |
| Human Examples | HNP1-4, HD5, HD6. usbio.net | hBD1-4. novusbio.commdpi.com |
| Disulfide Linkage | CysI–CysVI, CysII–CysIV, CysIII–CysV. mdpi.com | CysI–CysV, CysII–CysIV, CysIII–CysVI. mdpi.compnas.org |
| Gene Locus | Chromosome 8p23. oup.comusbio.net | Chromosome 8p23. oup.comusbio.net |
Historical Progression of Research on this compound Biological Functions and Discovery
Research into defensins began with their identification as antimicrobial peptides in the leukocytes of rabbits and humans. usbio.net In 1985, the Lehrer group isolated and named the first human myeloid α-defensins, HNP1, HNP2, and HNP3, from the azurophilic granules of neutrophils. oup.commdpi.com These peptides were found to be nearly identical, with minor variations at the N-terminus. usbio.netmdpi.com Specifically, Human Neutrophil Peptide 2 (HNP2), also known as this compound, is identical to HNP1 and HNP3 except that it lacks the N-terminal amino acid, resulting in a 29-amino-acid peptide. usbio.net
Early studies focused on the broad-spectrum antimicrobial properties of these peptides. asm.org Subsequent research has unveiled a more complex and multifaceted role for defensins, including this compound. Studies have demonstrated their ability to inhibit viral infections, such as HIV and Herpes Simplex Virus, in vitro. mdpi.comjci.org The mechanisms of action have been shown to involve not just direct microbial killing but also immunomodulatory activities, such as chemotaxis of immune cells and induction of cytokine production. mdpi.comjci.org The crystal structure of a variant of human alpha-defensin-2 has been solved, providing detailed insights into its molecular architecture and the importance of conserved residues for its structure and function. rcsb.org
Significance of this compound as a Component of Innate and Adaptive Immune Systems
This compound, as a member of the α-defensin family, is a significant effector molecule in both innate and adaptive immunity. marquette.eduscirp.orgnih.gov
Innate Immunity: As a primary component of the innate immune system, this compound contributes to the first line of defense against invading pathogens. marquette.eduplos.org It is stored in high concentrations within neutrophils and released to kill engulfed microorganisms. usbio.net Its cationic nature allows it to interact with and disrupt the negatively charged membranes of bacteria, fungi, and viruses, leading to their lysis. novusbio.comebi.ac.uk This direct antimicrobial activity is a fundamental aspect of the immediate, non-specific defense provided by the innate immune system. scirp.org
Adaptive Immunity: Beyond its direct microbicidal functions, this compound plays a crucial role in orchestrating the adaptive immune response. frontiersin.orgnih.gov Alpha-defensins have been shown to have chemotactic effects, attracting key cells of the adaptive immune system, such as T-lymphocytes and immature dendritic cells, to sites of infection. mdpi.comjci.org This recruitment helps to initiate and amplify a more specific and long-lasting immune response. nih.gov For instance, α-defensins can enhance the migration of T-cells and stimulate the production of cytokines like TNF-α and interferon-γ from neutrophils, which in turn increases the phagocytic activity of macrophages. mdpi.com This ability to signal and mobilize components of the adaptive immune system establishes defensins as important immunomodulators that link the early, innate response with the subsequent, targeted adaptive response. nih.govmdpi.com
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
STITCYCRSRCRMLEKNSGTCRSSNCTYTLCC |
Origin of Product |
United States |
Molecular and Genetic Research on Defensin A2
Genomic Organization and Gene Structure Analysis
The genetic foundation of Defensin-A2 is characterized by its location within large, dense clusters of related genes, a feature that points to a history of gene duplication and diversification. This organization is crucial for the evolution of a varied defensin (B1577277) repertoire.
Identification of Gene Loci and Clustering in Mammalian Genomes (e.g., DEFB4, Defa2)
Defensin genes are not randomly scattered throughout the genome; instead, they are organized into distinct clusters. In mammals, these clusters are found in syntenic chromosomal regions, meaning they are located on the same chromosome in related species, highlighting their shared evolutionary origin. physiology.org For instance, a major defensin gene cluster is located on mouse chromosome 8A2. nih.govnih.gov A detailed manual annotation of this region in the C57BL/6J mouse reference genome identified 98 gene loci, which include 53 active defensin genes and numerous pseudogenes. nih.gov This cluster contains the alpha-defensin genes, including Defa2. nih.govnih.gov
Similarly, human alpha-defensin genes, such as DEFA1 (also known as Defensin, alpha 1, which is closely related to mouse Defa2), are clustered on chromosome 8p23.1. genecards.orgwikipedia.org This clustering is a common feature across various mammalian species, including rats, dogs, and cattle, where defensin genes are found in four to five syntenic chromosomal regions. physiology.orgphysiology.org The genes within these clusters, including those for beta-defensins like DEFB4, likely arose from gene duplication events. physiology.org This is supported by the high degree of sequence similarity among adjacent genes within a cluster. physiology.org In horses, a cluster of beta-defensin genes, including several highly homologous to human DEFB4, has been identified on equine chromosome 27q17. nih.gov The conservation of these gene clusters across species suggests they were retained due to important, conserved functions. pnas.org
Table 1: Defensin Gene Loci and Clustering in Mammalian Genomes
| Species | Chromosome Location | Notable Genes in Cluster | Total Loci in Cluster (if specified) | Reference |
|---|---|---|---|---|
| Mouse (Mus musculus) | Chromosome 8 A2 | Defa2, other alpha-defensins (Defcr), beta-defensins | 98 (including active genes and pseudogenes) | nih.govnih.govnih.gov |
| Human (Homo sapiens) | Chromosome 8p23.1 | DEFA1, DEFA1B, DEFA3, DEFB4 | Not specified | physiology.orggenecards.orgwikipedia.org |
| Rat (Rattus norvegicus) | Syntenic region to mouse Chr 8 and human Chr 8 | Orthologs of mouse and human defensins | Not specified | physiology.org |
| Cattle (Bos taurus) | Chromosome 13, 27 | At least 57 beta-defensin genes across 4 clusters | Not specified | physiology.org |
| Horse (Equus caballus) | Chromosome 27q17 | Nine genes and ten pseudogenes, including homologs to human DEFB4 | 19 | nih.gov |
Characterization of this compound Pseudogenes and Gene Fragments
Alongside functional genes, defensin clusters are replete with pseudogenes and gene fragments, which are remnants of gene duplication and evolutionary processes. nih.govapsnet.org In the mouse defensin gene cluster on chromosome 8, a manual annotation identified 22 defensin pseudogenes in addition to the 53 likely active genes. nih.gov This high frequency of pseudogenes, representing over 25% of the defensin loci, is notable, as genes involved in the immune response appear more prone to pseudogenization. nih.gov These pseudogenes are typically non-functional due to mutations like premature stop codons or frameshifts that prevent the creation of a complete, active peptide. apsnet.org
Similarly, in the human defensin cluster, ten pseudogenes were annotated, co-localizing with the functional alpha- and beta-defensin genes. nih.gov The presence of these pseudogenes is a hallmark of the "birth-and-death" model of evolution that characterizes multigene families like defensins, where new genes are created by duplication, and some become non-functional over time. plos.org The identification and annotation of these pseudogenes are critical for accurately understanding the genomic architecture and evolution of this complex gene family. nih.govnih.gov
Transcriptional Regulation and Gene Expression Profiling
The expression of this compound is a tightly controlled process, involving both constant (constitutive) production in specific cells and a rapid increase (inducible expression) in response to threats like infection and inflammation. This dual-mode regulation allows defensins to act as both a standing guard and a rapid response force in innate immunity.
Inducible Expression Pathways in Response to Microbial Stimuli and Inflammatory Cytokines
The expression of alpha-defensins is markedly upregulated in response to bacterial invasion and the presence of inflammatory signals. researchgate.net This inducible response is a cornerstone of innate immunity. Microbial components, such as lipopolysaccharide (LPS) from Gram-negative bacteria, are potent inducers of defensin gene expression in epithelial cells and macrophages. nih.govnih.govasm.org
Inflammatory cytokines, which are signaling molecules of the immune system, also play a crucial role. Pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) have been shown to stimulate the expression of defensins, including human beta-defensin 2 (hBD-2), which shares regulatory pathways with alpha-defensins. asm.orgersjournals.comnih.govaai.org For example, studies on human epithelial cells show that stimulation with Pseudomonas aeruginosa or IL-1β leads to a significant increase in hBD-2 expression. nih.gov This induction is often mediated through the activation of key signaling pathways, such as the Toll-like receptor (TLR) pathway. nih.govwho.int The activation of TLR2 by bacterial components, for instance, can trigger a cascade that leads to increased defensin production. nih.gov This ensures that the production of these antimicrobial peptides is rapidly amplified at sites of infection and inflammation. researchgate.netnih.gov
Analysis of Constitutive and Inducible Tissue-Specific Expression Patterns of this compound
This compound expression is highly specific to certain cell types and tissues, reflecting its specialized roles in host defense. In mice, alpha-defensins like Defa2 are primarily produced by Paneth cells, which are specialized epithelial cells located at the base of the crypts in the small intestine. nih.govfrontiersin.org These cells secrete large quantities of alpha-defensins into the intestinal lumen, forming a chemical barrier against microbial pathogens. frontiersin.org
In addition to the high constitutive expression in Paneth cells, alpha-defensins are also found in neutrophils, a type of white blood cell. wikipedia.org In humans, alpha-defensins like DEFA1 (HNP-1) are abundant in the granules of neutrophils, where they contribute to the killing of phagocytosed microbes. wikipedia.org While some defensins are expressed constitutively, others are inducible in epithelial tissues upon infection or inflammation. researchgate.net For example, while human beta-defensin 1 (hBD-1) is constitutively expressed in many epithelial tissues, hBD-2 expression is strongly induced by inflammatory stimuli in the skin, lungs, and gut. nih.govnih.gov This tissue-specific and stimulus-dependent expression pattern allows for a tailored defense that is both ever-present in vulnerable areas and rapidly reinforced when needed. researchgate.netasm.org
Table 2: Tissue-Specific Expression and Regulation of Alpha-Defensins
| Defensin / Homolog | Species | Primary Tissue/Cell Type | Expression Pattern | Inducing Stimuli | Reference |
|---|---|---|---|---|---|
| Defa2 (CRS family) | Mouse | Paneth cells (small intestine) | Constitutive | - | nih.govfrontiersin.org |
| DEFA1/HNP-1 | Human | Neutrophils, Paneth cells (small intestine) | Constitutive | - | wikipedia.orgplos.org |
| hBD-2 (shares regulatory pathways) | Human | Epithelial cells (skin, lung, intestine) | Inducible | LPS, IL-1β, TNF-α, Bacteria | nih.govnih.govmedicaljournals.se |
| TAP (Bovine β-defensin) | Cattle | Tracheal epithelium | Inducible | LPS, Bacteria | nih.govasm.org |
Identification and Role of Transcriptional Regulatory Elements and Factors
The regulation of defensin gene expression at the transcriptional level is controlled by specific DNA sequences known as regulatory elements and the proteins, or transcription factors, that bind to them. nih.govstanford.edu The promoter regions of many defensin genes, located upstream of the gene's coding sequence, contain consensus binding sites for key transcription factors involved in the immune response. nih.govnih.gov
A critical transcription factor in this process is Nuclear Factor-kappa B (NF-κB). researchgate.netersjournals.com The promoter region of the gene for human beta-defensin 2 (hBD-2), a homolog with similar inducible patterns, contains conserved NF-κB binding sites. nih.govnih.gov Upon stimulation by microbial products like LPS or by cytokines such as IL-1β, NF-κB is activated and moves into the nucleus, where it binds to the defensin gene promoter and initiates transcription. ersjournals.commedicaljournals.senih.gov Gel mobility shift assays have confirmed that LPS stimulation induces NF-κB binding activity in the nucleus of epithelial cells. nih.govnih.gov
Another important transcription factor is Nuclear Factor Interleukin-6 (NF-IL6), which also has binding sites in the promoter regions of defensin genes. nih.govnih.gov Unlike NF-κB, which is often inducible, NF-IL6 can be constitutively present in the nucleus, suggesting it may play a role in both the baseline and induced expression of defensins. nih.gov The conservation of these transcription factor binding sites across different defensin genes and even across species points to a highly conserved and fundamental mechanism for regulating antimicrobial innate immunity. nih.govnih.gov
Signaling Pathways Modulating this compound Gene Expression (e.g., NF-κB, AP-1, MAPK pathways)
The expression of the gene encoding Human Beta-Defensin 2 (hBD-2) is not constitutive but is inducible by various stimuli, including microbial products and pro-inflammatory cytokines. hycultbiotech.comhycultbiotech.comnih.gov This induction is tightly regulated by a network of intracellular signaling pathways, primarily involving the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), as well as the Mitogen-Activated Protein Kinase (MAPK) cascades. nih.govasm.org
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a cornerstone in the regulation of hBD-2 expression. hycultbiotech.com The promoter region of the hBD-2 gene possesses multiple NF-κB binding motifs. aai.orgmdpi.com Stimulation by bacterial components like lipopolysaccharide (LPS) or pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) triggers a signaling cascade that leads to the activation of NF-κB. hycultbiotech.comhycultbiotech.comaai.org This activation is crucial for the subsequent transcription of the hBD-2 gene. asm.org Studies have shown that in various cell types, including intestinal and pulmonary epithelial cells, the induction of hBD-2 is dependent on NF-κB activation. asm.orgaai.org For instance, in intestinal epithelial cells stimulated with Bacteroides fragilis enterotoxin (BFT), the activation of an hBD-2 reporter gene was found to be dependent on the presence of intact NF-κB binding sites. asm.org Similarly, in a rat model, exposure to cigarette smoke induced the expression of rat beta-defensin-2 (rBD-2) in an NF-κB-dependent manner. nih.gov
Activator Protein-1 (AP-1) Pathway: Alongside NF-κB, the AP-1 transcription factor plays a significant, often synergistic, role in hBD-2 gene expression. nih.gov The hBD-2 promoter also contains binding sites for AP-1. arvojournals.org In some cellular contexts, such as in primary keratinocytes stimulated with Pseudomonas aeruginosa or IL-1β, the synergistic action of both NF-κB and AP-1 is essential for maximal hBD-2 gene expression, and inhibiting either pathway can block defensin induction. nih.gov However, in other cells, like certain intestinal epithelial cell lines, hBD-2 expression can proceed even if one of the pathways is blocked, suggesting a degree of redundancy or cell-type-specific regulation. nih.gov Histamine has also been shown to potentiate TNF-α- or IFN-γ-induced hBD-2 production in human keratinocytes through a mechanism dependent on both NF-κB and AP-1. physiology.org
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK pathways, including the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways, are critical upstream regulators of both NF-κB and AP-1, and thus play a pivotal role in modulating hBD-2 expression. hycultbiotech.comnih.gov For example, the p38 MAPK pathway is involved in the upregulation of hBD-2 in response to non-typeable Haemophilus influenzae (NTHi) in human middle ear epithelial cells. nih.gov Inhibition of p38 MAPK has been shown to significantly reduce hBD-2 induction in various models. nih.govasm.org In some instances, the JNK pathway is also crucial. nih.gov The ERK1/2 pathway has been implicated in the activation of hBD-2 expression in intestinal epithelial cells in response to IL-1α. nih.gov Furthermore, activation of keratinocytes to overexpress IL-18, a process that can be influenced by hBD-2, occurs via the p38 and ERK1/2 MAPK-dependent pathway, without the involvement of JNK. nih.gov
The interplay between these signaling pathways allows for a nuanced and context-dependent regulation of hBD-2 expression, ensuring a prompt and effective antimicrobial response at mucosal surfaces.
Post-Translational Processing and Modifications of this compound
The synthesis of a functional this compound peptide involves several crucial post-translational steps, which are essential for its activity and stability.
Proteolytic Cleavage of Prepropeptides to Mature Active Forms
Like other defensins, hBD-2 is initially synthesized as an inactive precursor molecule, a prepropeptide. oup.comprospecbio.com This precursor undergoes proteolytic cleavage to release the mature, active peptide. oup.com The prepropeptide consists of a signal sequence, a pro-piece, and the C-terminal mature defensin domain. oup.com The signal sequence directs the nascent polypeptide into the endoplasmic reticulum, after which it is cleaved. The remaining propeptide is further processed to yield the final, functional hBD-2 molecule. nih.govmdpi.com This proteolytic processing is a critical regulatory step, ensuring that the potent antimicrobial activity of the defensin is unleashed only at the appropriate time and location, for instance, upon secretion onto a mucosal surface. nih.gov While the specific proteases responsible for the complete processing of pro-hBD-2 in all tissues are not fully elucidated, this mechanism of activation via proteolytic cleavage is a conserved feature among defensins. rsc.orgnih.gov
Disulfide Bond Formation and its Contribution to Peptide Folding and Stability
A hallmark of defensins, including hBD-2, is the presence of six conserved cysteine residues that form three intramolecular disulfide bonds. acs.orgnovusbio.com These disulfide bridges are fundamental to the three-dimensional structure, stability, and function of the peptide. frontiersin.orgnih.gov In β-defensins, the disulfide bond pattern is Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6. acs.org This specific arrangement of disulfide bonds stabilizes the characteristic β-sheet-rich fold of the defensin, creating an amphipathic structure where cationic and hydrophobic residues are spatially segregated. frontiersin.org This structural integrity is not only crucial for its direct antimicrobial activity but also for its resistance to degradation by proteases. acs.org Studies using a linearized version of hBD-2, where the cysteine residues were replaced by alanine, demonstrated the critical importance of the folded structure for its biological activity. frontiersin.org The proper formation of these disulfide bonds, which occurs during post-translational processing, is therefore indispensable for the generation of a fully functional hBD-2 peptide. nih.govnih.gov
Enzymatic Post-Translational Modifications and their Functional Impact (e.g., ADP-ribosylation, Phosphorylation)
Beyond proteolytic cleavage and disulfide bond formation, other enzymatic post-translational modifications (PTMs) can influence the function of defensins, although specific research on hBD-2 is more limited in these areas compared to alpha-defensins.
ADP-ribosylation: This modification involves the transfer of an ADP-ribose moiety from NAD+ to an acceptor amino acid, typically arginine, catalyzed by ADP-ribosyltransferases. nih.gov While extensively studied in the context of human alpha-defensins like HNP-1, where it has been shown to modulate antimicrobial and cytotoxic activities, direct evidence for the ADP-ribosylation of hBD-2 is less clear. nih.govnih.gov However, studies have shown that bacterial ADP-ribosylating toxins can recognize and modify certain human defensins in vitro, suggesting that this could be a mechanism for pathogens to evade the host's innate immune response. plos.org Given that the biological activities of defensins are often dependent on their cationic nature, the addition of a negatively charged ADP-ribose group could significantly alter their function. nih.gov
Phosphorylation: Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a widespread PTM that regulates protein function. While some studies have investigated the signaling cascades involving phosphorylation that lead to hBD-2 expression (e.g., MAPK pathways), the direct phosphorylation of the hBD-2 peptide itself and its functional consequences are not well-documented. nih.govnih.gov However, research on other defensins and related peptides suggests that phosphorylation can occur and may alter their activity. nih.govoup.compamgene.com For example, hBD-3, but not hBD-2, has been shown to induce the phosphorylation of STAT1 in T cells, indicating specific interactions of different defensins with cellular signaling components. oup.com The potential for direct phosphorylation of hBD-2 remains an area for further investigation.
Structural Biology and Conformational Dynamics of Defensin A2
Methodologies for Three-Dimensional Structure Determination
A combination of high-resolution techniques has been employed to elucidate the atomic-level structure of Defensin-A2 and its variants.
X-ray crystallography has been a pivotal technique in revealing the three-dimensional structure of defensins. k-state.edu While a specific structure for "this compound" is not explicitly found under this name in the Protein Data Bank (PDB), extensive crystallographic work has been performed on highly homologous human α-defensins, such as Human Neutrophil Peptide 2 (HNP-2), which is sometimes referred to by its gene name, DEFA2.
Studies on engineered analogs of HNP-2 have provided significant insights. For instance, the crystal structure of an HNP-2 variant where the invariant Glycine (B1666218) at position 17 was replaced by a D-Alanine (D-Ala17-HNP2) was determined at a high resolution of 1.30 Å. rcsb.org This study was critical in understanding the role of this conserved glycine in the proper folding and structural integrity of the defensin (B1577277) molecule. rcsb.org The crystals were grown under specific conditions and diffracted X-rays to allow for the determination of electron density maps, which were then used to build an atomic model of the protein. k-state.edu The quality of the crystal structure is often assessed by parameters such as the R-value and R-free, which were 0.160 and 0.177, respectively, for the D-Ala17-HNP2 structure, indicating a good fit between the model and the experimental data. rcsb.org
These crystallographic studies have shown that α-defensins like HNP-2 often crystallize as dimers, forming a six-stranded β-sheet through the interaction of the β2 strands from each monomer. nih.gov The analysis of these crystal structures provides precise atomic coordinates, allowing for a detailed examination of bond lengths, bond angles, and the intricate network of interactions that stabilize the defensin fold.
Table 1: Crystallographic Data for an Engineered HNP-2 Analog
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 1ZMK | rcsb.org |
| Molecule | Human alpha-defensin-2 (variant Gly16->D-ALA) | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution (Å) | 1.30 | rcsb.org |
| R-Value Work | 0.160 | rcsb.org |
| R-Value Free | 0.177 | rcsb.org |
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the structure of defensins in solution, providing a complementary approach to the solid-state information from X-ray crystallography. Two-dimensional 1H NMR studies of recombinant insect defensin A in water have successfully assigned the resonances and identified the secondary structure elements. nih.gov These studies rely on measuring nuclear Overhauser effects (NOEs), which provide distance constraints between protons, and coupling constants (3JNH-αH), which give information about dihedral angles. nih.gov
For insect defensin A, a model of the backbone folding was generated using programs like DISMAN and refined with AMBER, based on a set of 133 NOEs, 21 dihedral restraints, and 12 hydrogen bonds. nih.gov The resulting structures reveal the dynamic nature of the molecule in solution.
Furthermore, solid-state NMR has been used to study the conformation and topology of human α-defensin HNP-1 when bound to lipid bilayers, mimicking a biological membrane. meihonglab.com These experiments showed that the membrane-bound conformation is similar to the water-soluble state, with notable changes in the turn connecting the β2 and β3 strands. meihonglab.com Such studies in membrane-mimetic environments are crucial for understanding the mechanism of membrane permeabilization by defensins.
X-ray Crystallography Studies of this compound and Engineered Analogs
Characterization of Key Structural Motifs
The structure of this compound is characterized by a conserved fold stabilized by specific structural motifs that are essential for its biological activity.
The core structure of α-defensins is dominated by a three-stranded antiparallel β-sheet. nih.govnih.gov This β-sheet framework is a hallmark of the defensin fold and is stabilized by a network of hydrogen bonds between the strands. nih.gov In human α-defensins, this includes β-strand 1 (residues ~5-9), β-strand 2 (residues ~18-25), and β-strand 3 (residues ~28-34). nih.gov
A defining feature of all defensins is the presence of six conserved cysteine residues that form three intramolecular disulfide bonds. nih.govscienceopen.com These covalent cross-links are indispensable for stabilizing the tertiary structure of the peptide. rcsb.org In α-defensins, the disulfide bridging pattern is highly conserved, with the first cysteine bonding to the sixth (Cys1-Cys6), the second to the fourth (Cys2-Cys4), and the third to the fifth (Cys3-Cys5). nih.govresearchgate.net This specific connectivity (1-6, 2-4, 3-5) is a signature of the α-defensin family and is crucial for maintaining the correct fold. researchgate.net The disulfide bonds effectively lock the β-strands into their antiparallel arrangement and contribute to the remarkable stability of defensins against proteolysis and extreme conditions. researchgate.net
Beyond the conserved cysteines, other specific residues play critical roles in the structure and folding of defensins. One of the most notable is an invariant glycine residue found in all known mammalian defensins. rcsb.org In HNP-2, this is Gly17. rcsb.org Structural studies have revealed that this glycine is located in a β-bulge, a type of non-regular secondary structure, with backbone torsion angles (phi and psi) that are disallowed for L-amino acids but permissible for D-amino acids or glycine. rcsb.org
Site-directed mutagenesis studies have underscored the importance of this residue. Replacing the invariant glycine with an L-Alanine in HNP-2 resulted in a failure to fold correctly, leading to aggregation. rcsb.org However, substitution with a D-Alanine allowed for efficient folding and resulted in a well-preserved β-bulge structure. rcsb.org This demonstrates a strict conformational requirement at this position that is essential for the correct folding pathway and the final native structure of the defensin. rcsb.org Similarly, a conserved salt bridge between an arginine and a glutamate (B1630785) residue (Arg9 and Glu17 in Crp14) is also important for rigidifying the loop connecting the first and second β-strands. nih.gov
Cysteine Connectivity and Conserved Disulfide Bond Arrangements
Biophysical Characterization of this compound Structure-Function Relationships
The function of antimicrobial peptides like this compound is intrinsically linked to their three-dimensional structure and biophysical properties. These characteristics govern their interaction with microbial membranes, which is the primary mechanism of their antimicrobial action.
Analysis of Surface Charge Distribution and Amphipathicity
Defensins, including the isoforms found in Aedes aegypti, are typically cationic peptides. This positive charge is a key determinant of their initial interaction with the negatively charged components of microbial cell envelopes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The distribution of these charges on the peptide's surface is not uniform, creating specific electrostatic potential fields that guide the binding process.
The structure of insect defensins, to which this compound belongs, is characterized by a cysteine-stabilized αβ (CSαβ) motif. This motif consists of an N-terminal loop, a central α-helix, and a C-terminal antiparallel β-sheet, all stabilized by three intramolecular disulfide bridges. liverpool.ac.uktaiwanphytopath.org This compact fold results in an amphipathic molecule, where hydrophobic and hydrophilic (cationic) residues are spatially segregated. This segregation is crucial for its function, as the cationic face of the molecule is responsible for the initial electrostatic attraction to the microbial membrane, while the hydrophobic face facilitates insertion into the lipid bilayer. liverpool.ac.ukmdpi.com
While specific experimental data on the precise surface charge distribution of the Aedes aegypti this compound isoform is limited, computational homology modeling of Aedes aegypti defensin isoforms has been performed. nih.gov These models predict a predominantly cationic surface charge, consistent with other defensins. bvsalud.org The amphipathic nature is a conserved feature among insect defensins, suggesting that this compound also possesses distinct hydrophilic and hydrophobic surfaces that are essential for its membrane-disrupting activity. liverpool.ac.uknih.gov
Identification of Hydrophobic Regions and Their Role in Intermolecular Interactions
The hydrophobic regions of this compound play a critical role in its antimicrobial mechanism following the initial electrostatic binding. Once attracted to the microbial surface, the hydrophobic face of the peptide interacts with the lipid acyl chains of the cell membrane. This interaction is a driving force for the insertion of the peptide into the membrane, leading to its disruption and the formation of pores or channels. mdpi.commdpi.com
Oligomerization States and Their Biological Relevance
The biological activity of many defensins is not solely dependent on the action of individual monomers but is often enhanced by their ability to self-associate into higher-order structures, such as dimers and oligomers, upon interaction with target membranes.
Studies on Dimerization and Higher-Order Oligomer Formation (e.g., Octameric Arrangement)
The dimerization of defensins is a recognized phenomenon that can be a prerequisite for their function. cncb.ac.cn For instance, studies on human α-defensins have highlighted the importance of dimerization for their activity. While direct experimental evidence for the specific oligomerization states of Aedes aegypti this compound is not extensively documented, the general mechanism proposed for insect defensins involves the formation of oligomers within the microbial membrane to create pores or channels. mdpi.com
The concept of higher-order oligomers, such as octameric arrangements, has been proposed for some defensin-like peptides, which are thought to form barrel-stave or toroidal pore structures in the membrane. researchgate.net The formation of such multimeric structures would create a hydrophilic channel through the hydrophobic membrane, leading to the leakage of essential ions and metabolites from the microbial cell. The ability of defensin monomers to assemble into these functional oligomers is influenced by factors such as peptide concentration and the lipid composition of the target membrane.
Concentration-Dependent Structural States and Their Functional Implications
The aggregation state of defensins can be dependent on their concentration. At low concentrations, defensins may exist primarily as monomers in solution. However, upon binding to a microbial membrane, the localized concentration of the peptide increases significantly, promoting self-association into functional oligomers. biorxiv.org This concentration-dependent oligomerization is a key aspect of their mechanism of action, allowing for a cooperative and efficient disruption of the membrane barrier. The transition from a monomeric to an oligomeric state is a critical functional switch that is triggered by the presence of the target microbial surface.
Computational Approaches in this compound Structural Research
In the absence of extensive experimental structural data for every defensin isoform, computational methods provide valuable insights into their structure-function relationships. Homology modeling, in particular, has been instrumental in predicting the three-dimensional structures of defensins.
A notable study in this area involved the prediction of the 3D structures of three isoforms of Aedes aegypti defensins through comparative modeling using the MODELLER software. nih.gov Such models are built based on the known experimental structures of homologous proteins, such as the insect defensin A from Phormia terranovae. cncb.ac.cn These predicted structures can then be validated through various computational tests.
Protein-Protein Docking Simulations for Predicting Interaction Interfaces
Protein-protein docking is a computational technique used to predict the three-dimensional structure of a protein complex starting from the individual structures of the constituent proteins. This method explores the possible binding orientations of two proteins to identify the most stable and likely interaction interface. nih.govresearchgate.net
In the context of defensins, docking simulations have been instrumental in understanding their interactions with various target molecules, including microbial surface proteins and host cell receptors. For instance, studies on Human Beta-Defensin 2 (HBD-2) have utilized protein-protein docking to investigate its binding to bacterial enzymes and host proteins like matrix metalloproteinase-9 (MMP-9) and protein kinase C-βII (PKC-βII). nih.gov These simulations generate numerous possible binding poses, which are then ranked based on scoring functions that estimate the binding affinity. nih.govfrontiersin.org The top-scoring conformations provide valuable insights into the specific amino acid residues that form the interaction interface. nih.gov
For this compound, while specific docking studies are not detailed in the provided search results, the general methodology would involve using its three-dimensional structure (if available, or a homology model) and the structure of a known or putative binding partner. The Z-DOCK protocol, for example, employs a grid-based approach with a shape-complementarity scoring algorithm to thoroughly explore potential binding modes. nih.gov Analysis of the resulting docked complexes, often with tools like PyMOL and PDBsum, can reveal crucial interactions such as hydrogen bonds, and electrostatic and non-bonding interactions that stabilize the complex. nih.govfrontiersin.org
| Parameter | Description | Example Software/Algorithm |
|---|---|---|
| Docking Algorithm | The computational method used to generate and score protein-protein orientations. | Z-DOCK, PIPER nih.govresearchgate.net |
| Scoring Function | A function to estimate the binding free energy and rank the docked conformations. | Shape-complementarity, electrostatics, desolvation nih.gov |
| Input Structures | 3D coordinates of the individual proteins (receptor and ligand). | From PDB or homology modeling nih.gov |
| Analysis of Results | Identification of binding interface residues and interaction types. | PyMOL, Discovery Studio, PDBsum nih.govfrontiersin.org |
Molecular Dynamics Simulations for Conformational Stability and Dynamics in Complex with Targets
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. plos.org For proteins like this compound, MD simulations provide detailed insights into their conformational stability, flexibility, and the dynamics of their interactions with target molecules at an atomic level. rsc.orgnih.gov
When a defensin binds to its target, such as a microbial membrane or a receptor, the resulting complex is not static. MD simulations can capture the dynamic changes that occur upon binding, revealing how the interaction affects the conformation of both the defensin and its target. rsc.org These simulations can be used to assess the stability of the complex over a specific timescale, typically nanoseconds to microseconds, by calculating parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atomic positions. researchgate.netfrontiersin.org
For example, MD simulations of the plant defensin RsAFP2 and its mutants have been used to examine conformational changes and their effects on antifungal activity. plos.orgnih.gov These studies have shown that specific mutations can lead to a more stable conformation and enhanced interaction with fungal mimic membranes, causing greater membrane deformation. nih.govresearchgate.net Similarly, simulations of human α-defensin 5 (HD5) have elucidated its binding mechanism to bacterial membranes, highlighting the key roles of specific arginine residues in interacting with the lipopolysaccharide layer. mdpi.com
In the context of this compound, MD simulations of its complex with a target would involve placing the docked structure in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms to predict their motion over time. mdpi.com Analysis of the simulation trajectory can reveal:
Stability of the complex: Assessed by monitoring the RMSD of the protein backbone atoms from the initial structure. frontiersin.org
Flexibility of different regions: The RMSF can identify which parts of the protein are rigid and which are more flexible. researchgate.net
Key interacting residues: By analyzing the hydrogen bonds and other non-covalent interactions that are maintained throughout the simulation. mdpi.com
Conformational changes: Observing how the structures of the defensin and its target evolve during the simulation. nih.gov
| Parameter | Information Provided | Relevance to this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone from a reference structure, indicating the stability of the complex. frontiersin.org | Assesses if the predicted binding mode of this compound to its target is stable over time. |
| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual amino acid residues. researchgate.net | Identifies flexible loops in this compound that may be important for target recognition and binding. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. researchgate.net | Reveals any significant changes in the overall shape of this compound upon binding to its target. |
| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the defensin and its target. mdpi.com | Pinpoints the specific residues in this compound that are critical for maintaining the interaction with its target. |
In Silico Identification and Characterization of Defensin-Like Sequences and Superfamilies
The vast and ever-growing amount of genomic and transcriptomic data has necessitated the use of in silico (computational) methods for the identification and classification of new defensin sequences. biorxiv.orgnih.gov These approaches are crucial for understanding the diversity and evolution of the defensin superfamily. oup.comlatrobe.edu.au
Defensins are broadly classified into two superfamilies, the cis-defensins and the trans-defensins, based on their disulfide bond connectivity and the arrangement of their secondary structure elements. wikipedia.orglatrobe.edu.au Cis-defensins are found in plants, fungi, and invertebrates, while trans-defensins are present in vertebrates and some invertebrates. wikipedia.orgnih.gov
The identification of new defensin-like sequences often involves a multi-step computational pipeline. biorxiv.orgnih.gov This typically starts with searching protein or translated nucleotide databases using sequence similarity search tools like BLAST or more sensitive profile-based methods like HMMER (Hidden Markov Model). nih.gov Regular expressions (RegEx) can also be used to search for conserved sequence motifs, such as the characteristic cysteine spacing patterns. biorxiv.org
Once potential defensin sequences are identified, they are further characterized based on various features:
Presence of a signal peptide: Many defensins are synthesized as precursors with a signal peptide that directs them for secretion. researchgate.net
Conserved cysteine residues: The number and spacing of cysteine residues are key features for classifying defensins into families and subfamilies. mdpi.comnih.gov
Phylogenetic analysis: Constructing phylogenetic trees helps to understand the evolutionary relationships between newly identified defensins and known family members. nih.govnih.gov
Structural modeling: Predicting the three-dimensional structure of new defensins can confirm their characteristic fold and provide insights into their potential function. nih.gov
Recent computational searches have even identified defensin-like sequences in bacteria, suggesting a more ancient origin for these peptides than previously thought. acs.org
Protein Sequence Space Mapping and Functional Prediction
Given the high sequence diversity within the defensin superfamily, traditional sequence alignment and phylogenetic methods can be challenging. latrobe.edu.auoup.com Protein sequence space mapping is an alternative computational approach that provides a quantitative way to analyze and classify large sets of protein sequences based on their physicochemical properties. oup.comresearchgate.net
This method represents each protein sequence as a vector in a high-dimensional space, where each dimension corresponds to a specific biophysical property (e.g., charge, hydrophobicity, molecular weight) at each position in a multiple sequence alignment. oup.com Principal Component Analysis (PCA) is then used to reduce the dimensionality of this space, allowing for the visualization of the relationships between different sequences in a 2D or 3D map. oup.com
This approach has been successfully applied to the cis-defensin superfamily, revealing clear clusters of sequences that correspond to different functions, such as antimicrobial activity, neurotoxicity, or enzyme inhibition. oup.com By analyzing the properties that separate these clusters, it is possible to identify the key biophysical features that determine a defensin's function. latrobe.edu.auoup.com
For this compound, its position within a sequence space map could provide valuable predictions about its function. If it clusters with defensins of known activity, it is likely to share a similar function. Furthermore, this method can identify sequences that lie between clusters, which may represent evolutionary intermediates or proteins with novel, dual functions. oup.com
Mechanistic Research on Defensin A2 Biological Activity
Interactions with Biological Membranes and Permeabilization Mechanisms
The primary mode of action for Defensin-A2 involves its interaction with and subsequent permeabilization of biological membranes. This process is initiated by electrostatic attraction and culminates in the disruption of the membrane's barrier function, leading to cell death.
The initial and critical step in the antimicrobial action of defensins, including presumably this compound, is the electrostatic attraction between the cationic peptide and the negatively charged components of microbial cell envelopes. elifesciences.orgmdpi.com This interaction is fundamental for the subsequent disruptive processes. Microbial membranes are rich in anionic molecules, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic and lipoteichoic acids (LTA) in Gram-positive bacteria, which provide a net negative charge to the cell surface. mdpi.comnih.govifremer.fr The positive charge of defensins, conferred by a high content of arginine and lysine (B10760008) residues, drives their accumulation at the bacterial surface. asm.org
The significance of this electrostatic interaction is underscored by the observation that defensins bind to and permeabilize unilamellar vesicles composed of anionic phospholipids (B1166683) but not those made of electroneutral (zwitterionic) phospholipids. tulane.edunih.gov The binding of human neutrophil peptide-2 (HNP-2), a well-studied defensin (B1577277), to vesicles containing varying amounts of the anionic lipid palmitoyloleoylphosphatidylglycerol (POPG) and the neutral lipid palmitoyloleoylphosphatidylcholine (POPC) demonstrates that binding is initiated through these electrostatic forces. tulane.edu Furthermore, the bactericidal effects of some defensins are more sensitive to inhibition by NaCl, suggesting that the high arginine content is crucial for function under physiological salt conditions, where electrostatic interactions might be shielded. asm.org
Table 1: Key Anionic Components of Microbial Membranes Targeted by Defensins
| Membrane Component | Predominant in | Role in Defensin Interaction |
|---|---|---|
| Lipopolysaccharides (LPS) | Gram-negative bacteria | Primary site for initial electrostatic binding of cationic defensins. mdpi.comifremer.fr |
| Teichoic Acids | Gram-positive bacteria | Contribute to the negative surface charge, facilitating defensin attraction. mdpi.comresearchgate.net |
| Lipoteichoic Acids (LTA) | Gram-positive bacteria | Anchor to the cytoplasmic membrane and contribute to the anionic nature of the cell wall. mdpi.comnih.govifremer.fr |
| Anionic Phospholipids (e.g., POPG) | Microbial membranes | Essential for the binding and subsequent membrane permeabilization by defensins. tulane.edunih.gov |
Following the initial electrostatic binding, defensins disrupt the membrane barrier, a process explained by several models, including the dimer pore hypothesis, the barrel-stave model, the toroidal-pore model, and the carpet model. elifesciences.orgfrontiersin.org
The dimer pore hypothesis is a prominent model for some defensins. nih.gov Crystal structures of human α-defensins reveal that they can form amphipathic dimers. nih.gov This structural arrangement is crucial for their function. According to this model, these dimers insert into the lipid bilayer, with the hydrophobic regions interacting with the lipid core of the membrane and the hydrophilic regions forming the interior of a pore. nih.gov Solid-state NMR studies of human α-defensin HNP-1 in lipid bilayers support a "dimer pore" topology where the polar top of the dimer lines an aqueous pore, while the hydrophobic bottom faces the lipid chains. nih.gov It has been proposed that multiple defensin dimers can oligomerize to form a larger, stable pore complex. tulane.edu Experiments with HNP-2 suggested the formation of multimeric pores with an estimated diameter of about 25 Å, large enough to allow the passage of defensin monomers and dimers. nih.gov
Other models of pore formation include:
Barrel-stave model: In this model, the peptides aggregate on the membrane surface and then insert into the bilayer, with the hydrophobic peptide regions aligning with the lipid core and the hydrophilic regions lining the pore. elifesciences.org
Toroidal-pore model: Here, the peptides induce the lipid monolayers to bend continuously through the pore, such that the polar faces of the peptides associate with the polar head groups of the lipids. elifesciences.orgcuny.edu
An alternative to pore formation is the carpet model . In this scenario, the peptides accumulate on the outer surface of the membrane, forming a "carpet-like" layer. elifesciences.orgplos.org Once a critical concentration is reached, this detergent-like action leads to the local disintegration and micellization of the membrane without the formation of discrete pores. elifesciences.orgpnas.orgmdpi.com The choice between these mechanisms can depend on the specific defensin, its concentration, and the composition of the target membrane. pnas.org
Table 2: Comparison of Membrane Permeabilization Models for Defensins
| Model | Description | Key Features |
|---|---|---|
| Dimer Pore Hypothesis | Amphipathic defensin dimers insert into the membrane to form a pore. | Relies on the specific dimeric structure of the defensin. nih.gov Pores can be formed by oligomerization of dimers. tulane.edu |
| Barrel-Stave Model | Peptides insert perpendicularly into the membrane, forming a pore like the staves of a barrel. | Hydrophobic regions face lipids, hydrophilic regions line the pore. elifesciences.org |
| Toroidal-Pore Model | Peptides and lipid headgroups bend together to form a pore. | The pore is lined by both peptides and lipid headgroups. elifesciences.orgcuny.edu |
| Carpet Model | Peptides accumulate on the membrane surface, causing disruption at high concentrations. | Detergent-like mechanism leading to membrane micellization. elifesciences.orgplos.org |
The permeabilization of the bacterial inner membrane can be monitored by the influx of dyes like SYTOX green, which only fluoresce upon binding to intracellular nucleic acids. plos.org Studies have shown that different defensins can permeabilize the E. coli inner membrane to varying extents and with different kinetics. plos.org For some defensins, membrane permeabilization is a rapid process, while for others it is slower or less pronounced, suggesting that membrane disruption is not the sole mechanism of killing for all defensins. plos.org The ability of defensins to disrupt membranes is also influenced by the lipid composition of the target membrane. nih.gov
The interaction of defensins with membrane lipids is not merely a non-specific electrostatic event; there is a degree of specificity for particular lipid components that can determine the peptide's activity and targeting.
Phospholipids: Certain defensins have been shown to interact specifically with phosphoinositides, a class of signaling phospholipids. The plant defensin NaD1, for instance, exhibits high-affinity binding to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). asm.orgresearchgate.net This interaction is crucial for its cytotoxic activity against tumor cells and its antifungal properties. asm.orgresearchgate.net Similarly, human β-defensin 2 (HBD-2) has been shown to bind strongly to PI(4,5)P₂ and this interaction is implicated in its lytic activity against tumor cells and its ability to permeabilize the cell membranes of Candida albicans. mdpi.comnih.gov The binding of HBD-2 to PI(4,5)P₂ has been structurally characterized, revealing distinct binding sites on the defensin. nih.gov Mutations in these sites reduce the peptide's antifungal activity. nih.gov
Glycosphingolipids: In addition to phospholipids, glycosphingolipids, particularly glucosylceramides (GlcCer), have been identified as key targets for a number of plant and insect defensins in their action against fungi. researchgate.netnih.govpnas.org The radish defensin RsAFP2 interacts with GlcCer in the membranes of susceptible fungi, which is essential for its antifungal activity. nih.gov The levels of GlcCer in different Candida species have been shown to correlate with their sensitivity to RsAFP2. nih.gov The pea defensin Psd2 has also been shown to recognize fungal GlcCer. researchgate.net An optimized butterfly defensin, ETD151, directly binds to GlcCer, and this interaction is critical for its antifungal effect. pnas.org The binding affinity of ETD151 to liposomes containing GlcCer was found to be significantly higher than to those without. pnas.org
Table 3: Specific Lipid Interactions of Defensins
| Defensin | Lipid Target | Organism/Cell Type | Significance of Interaction |
|---|---|---|---|
| NaD1 (plant defensin) | Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) | Fungi, Tumor cells | Mediates high-affinity binding and is essential for cytotoxic and antifungal activity. asm.orgresearchgate.net |
| Human β-defensin 2 (HBD-2) | Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) | Candida albicans, Tumor cells | Mediates membrane permeabilization and lytic cell death. mdpi.comnih.gov |
| RsAFP2 (plant defensin) | Glucosylceramides (GlcCer) | Fungi (Candida spp.) | Interaction is essential for antifungal activity; sensitivity correlates with GlcCer levels. nih.gov |
| ETD151 (insect defensin) | Glucosylceramides (GlcCer) | Fungi (Botrytis cinerea) | Direct, high-affinity binding is crucial for its antifungal mechanism of action. pnas.org |
| Psd2 (plant defensin) | Glucosylceramides (GlcCer), Ergosterol, Phosphatidylcholine | Fungi (Fusarium solani) | Recognizes these lipids, suggesting they are important targets. researchgate.net |
Investigations into Cell Envelope Disruption and Destabilization
Non-Membranolytic Mechanisms of Action
While membrane disruption is a primary mechanism, some defensins also employ non-membranolytic strategies to exert their antimicrobial effects. These can involve the modulation of bacterial processes, including virulence.
Emerging evidence suggests that defensins can interfere with bacterial virulence beyond direct killing. This can occur through the inactivation of bacterial toxins or by modulating the expression of virulence-related genes.
Human defensins have been shown to neutralize a variety of potent bacterial exotoxins, including anthrax lethal toxin, diphtheria toxin, and toxins from Clostridium difficile. nih.govnih.govfrontiersin.orgpnas.org This neutralization can occur at sub-micromolar concentrations and appears to involve the defensin inducing local unfolding in thermodynamically unstable regions of the toxin proteins, thereby inactivating them. nih.gov
Furthermore, defensins can influence the expression of bacterial virulence genes. For example, human β-defensin 2 (HBD-2) has been shown to reduce the expression of invasion-associated genes in enteroinvasive E. coli (EIEC), thereby decreasing its invasiveness. unimi.itfrontiersin.org In Staphylococcus aureus, the sensor kinase SaeS, which is part of a two-component system that regulates the expression of numerous virulence factors, can be modulated by human α-defensin 1. pnas.org This suggests that bacteria have evolved mechanisms to sense and respond to the presence of defensins, which in turn can alter their virulence profile. The ability of defensins to inhibit biofilm production by bacteria like Pseudomonas aeruginosa without necessarily killing the bacteria also points towards a mechanism that involves interference with bacterial regulatory networks or transport processes for biofilm components. frontiersin.org
Host Cellular and Molecular Pathway Modulation
Regulation of Host Cell Cycle Progression
Defensins are increasingly recognized for their ability to modulate host cellular processes, including the regulation of the cell cycle. nih.gov Human beta-defensin 2 (HBD-2) has been shown to directly influence the proliferation of immune cells by altering their progression through the cell cycle. pamgene.com
In vitro studies have demonstrated that HBD-2 can reduce the cell cycle progression of both CD4+ and CD8+ T cells. pamgene.com Specifically, treatment with HBD-2 resulted in a higher proportion of these T cells remaining in the G0 (resting) phase of the cell cycle. pamgene.com This inhibitory effect on T cell proliferation was observed to be direct and independent of bone marrow-derived dendritic cells (BMDCs). pamgene.com This finding highlights a mechanism by which HBD-2 can dampen T cell responses, which has implications for its role in modulating inflammatory and autoimmune conditions. nih.govpamgene.com The ability of defensins to influence cell cycle checkpoints, either by promoting or inhibiting specific phases, underscores their multifaceted role beyond direct antimicrobial activity. nih.gov
Induction of Secondary Messenger Accumulation (e.g., Extracellular Adenosine)
A significant immunomodulatory function of this compound involves its ability to induce the accumulation of secondary messengers, such as extracellular adenosine (B11128), upon interaction with bacteria. nih.govnih.gov When HBD-2 interacts with Escherichia coli, it triggers a significant increase in purine (B94841) nucleosides, predominantly adenosine, in the extracellular environment. nih.govasm.org
This phenomenon is not a byproduct of bacterial lysis. nih.govasm.org Studies have shown that the accumulation of adenosine occurs without the corresponding release of other intracellular contents like ATP, DNA, or proteins, indicating a specific mechanism is at play. asm.org Through isotope labeling experiments, it was confirmed that the extracellular adenosine is derived from pre-existing bacterial RNA, which is degraded following a direct interaction with HBD-2. nih.govnih.gov
Adenosine is a potent immunomodulator that influences inflammatory processes. nih.govnih.gov The local increase in adenosine levels caused by HBD-2 activity on bacteria can, therefore, impact the host's immune response at the site of infection. nih.gov Different antimicrobial peptides exhibit varying abilities to induce this response, with HBD-2 being particularly efficient. nih.gov This mechanism provides a clear link between the antimicrobial action of HBD-2 and its ability to modulate the host's inflammatory environment.
Modulation of Ion Channel Activity (e.g., Ca2+-Activated Potassium Channels)
Human beta-defensin 2 (HBD-2) has been identified as a novel modulator of ion channel activity, specifically acting as an opener of large-conductance Ca2+-activated potassium (BKCa) channels. ahajournals.orgnih.gov These channels are crucial in regulating various physiological processes, including vascular smooth muscle tone. ahajournals.org
Electrophysiological analyses have revealed that HBD-2 increases BKCa currents. ahajournals.orgnih.gov This effect is specific, with HBD-2 preferentially interacting with the β1 subunit of the BKCa channel (BKCa-mSlo+hβ1). ahajournals.org It does not significantly affect channels composed of only the α subunit (mSlo) or those with the β2 subunit. ahajournals.org Mutation analysis has further pinpointed the interaction to specific amino acid residues, Leu41 and Gln43, within the extracellular loop of the β1 subunit. nih.govresearchgate.net
The activation of these potassium channels in vascular smooth muscle cells leads to hyperpolarization, which in turn causes vasodilation. ahajournals.org In vivo experiments in monkeys have confirmed that HBD-2 can induce a significant hypotensive effect, which is inhibited by a selective BKCa channel blocker, Paxilline. nih.govresearchgate.net This discovery identifies HBD-2 as the first known peptide opener of BKCa-mSlo+hβ1 channels and suggests a novel link between the innate immune system and the regulation of cardiovascular functions like blood pressure. ahajournals.orgnih.gov
Table 3: Modulation of BKCa Channel by this compound
| Channel Subunit Composition | Effect of HBD-2 | Key Interacting Residues (β1 subunit) | Physiological Outcome | Reference |
|---|---|---|---|---|
| BKCa-mSlo+hβ1 | Acts as an opener, increases current | Leu41, Gln43 | Vasodilation, Hypotension | ahajournals.orgnih.govresearchgate.net |
| BKCa-mSlo | No significant alteration of G-V curve | N/A | - | ahajournals.org |
| BKCa-mSlo+hβ2 | No significant alteration of G-V curve | N/A | - | ahajournals.org |
Enzyme Inhibition and Regulation of Protease Activity (e.g., Matrix Metalloproteinase-9, Protein Kinase C-βII)
Emerging research, primarily from computational studies, suggests that Human beta-defensin 2 (HBD-2) can function as a regulator of key enzymes involved in inflammation and tissue remodeling, such as Matrix Metalloproteinase-9 (MMP-9) and Protein Kinase C-βII (PKC-βII). acs.orgnih.govresearchgate.net
Computational protein-protein docking and molecular dynamics simulations have identified HBD-2 as a potential dual inhibitor of MMP-9 and PKC-βII. acs.orgpreprints.org These enzymes are implicated in the pathophysiology of conditions like diabetic wounds, where elevated MMP-9 degrades the extracellular matrix and PKC-βII impairs processes like angiogenesis. nih.govpreprints.org The studies indicate that HBD-2 has a strong binding affinity and stability with both MMP-9 and PKC-βII. acs.orgnih.gov This interaction may modulate the activity of these enzymes, suggesting a therapeutic potential for HBD-2 in conditions characterized by their dysregulation. acs.org
In addition to these recent findings, earlier research has shown that defensins can inhibit Protein Kinase C (PKC) activity. Human neutrophil peptides (HNPs), a type of alpha-defensin, were found to potently inhibit PKC in a manner that was noncompetitive with respect to its cofactors and substrates. nih.gov HNP-2 was noted to be a more potent inhibitor than HNP-1 and HNP-3. nih.gov This inhibitory action was specific, as defensins had minimal effect on other protein kinases like myosin light chain kinase or cyclic AMP-dependent protein kinase. nih.gov While these findings relate to alpha-defensins, they establish a precedent for the interaction between defensins and the PKC family of enzymes.
Biological Roles and Functional Implications of Defensin A2
Contribution to Innate Immune Defense
Defensin-A2, also known as Human Neutrophil Peptide 2 (HNP-2), is a crucial component of the innate immune system. It is an antimicrobial peptide (AMP) characterized by its small, cationic nature and a structure stabilized by three intramolecular disulfide bonds. asm.orgplos.org These peptides are produced by various cells, including neutrophils and epithelial cells, and provide a first line of defense against a wide array of pathogens. plos.orghycultbiotech.com
Broad-Spectrum Antimicrobial Activity Against Bacteria (Gram-Positive, Gram-Negative, Specific Pathogens like Pseudomonas aeruginosa, Escherichia coli)
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govasm.org Its primary mechanism of action involves permeabilizing the bacterial cell membrane, a process initiated by electrostatic interactions with negatively charged components of the microbial cell surface. annualreviews.org While effective against a range of bacteria, its activity can be influenced by environmental factors such as salt concentration. asm.orgscielo.br
The peptide has demonstrated significant bactericidal effects against clinically relevant pathogens. For instance, it is lethal to Escherichia coli and Pseudomonas aeruginosa. sb-peptide.comfrontiersin.org Studies have shown that this compound can cause the formation of irregular holes in the membrane of E. coli. pnas.org In the case of Pseudomonas aeruginosa, a common cause of opportunistic infections, this compound has been shown to be effective in killing the bacterium, although its activity can be diminished in the presence of tear fluid due to interactions with salts and mucins. asm.org
The antimicrobial efficacy of this compound against various bacterial species is summarized in the table below.
| Bacterial Species | Type | Observed Effect of this compound | References |
| Escherichia coli | Gram-Negative | Bactericidal activity, membrane permeabilization | sb-peptide.comfrontiersin.orgpnas.org |
| Pseudomonas aeruginosa | Gram-Negative | Bactericidal activity | asm.orgsb-peptide.comfrontiersin.org |
| Staphylococcus aureus | Gram-Positive | Bactericidal activity | plos.orgrsc.org |
| Neisseria meningitidis | Gram-Negative | Binds to and kills actively growing cells | frontiersin.org |
| Bacillus subtilis | Gram-Positive | Potent antimicrobial activity | mdpi.com |
| Streptococcus mutans | Gram-Positive | Potent antimicrobial activity | mdpi.com |
Antifungal Activities and Associated Mechanisms
In addition to its antibacterial properties, this compound demonstrates antifungal activity against a variety of fungal pathogens. asm.orgscielo.br The mechanisms underlying its antifungal action are multifaceted and can involve membrane disruption, inhibition of cell wall synthesis, and the induction of reactive oxygen species (ROS). nih.govportlandpress.com
One of the primary mechanisms is the interaction with and disruption of the fungal cell membrane. researchgate.net This interaction is often mediated by the binding of the defensin (B1577277) to specific lipid components within the fungal membrane, such as glucosylceramides. pnas.org This binding can lead to membrane permeabilization and subsequent cell death. pnas.org Furthermore, some defensins can trigger the production of ROS within the fungal cell, leading to oxidative stress and apoptosis. portlandpress.comnih.gov
| Fungal Species | Observed Effect of this compound | Putative Mechanism | References |
| Candida albicans | Antifungal activity | Not specified in provided context | scielo.brsb-peptide.com |
| Cryptococcus neoformans | Antifungal activity | Not specified in provided context | scielo.br |
| Neurospora crassa | Membrane potential changes, medium alkalinization | Membrane interaction | nih.gov |
Antiviral Activities and Mechanisms of Replication Interference
This compound also possesses antiviral properties against both enveloped and non-enveloped viruses. scielo.brbiomolther.orgnih.gov The mechanisms of viral inhibition are diverse and can occur at various stages of the viral life cycle. nih.gov
One key mechanism is the direct interaction with the virus particle, which can prevent viral attachment and entry into host cells. biomolther.org Defensins can bind to viral envelope glycoproteins or capsid proteins, thereby blocking the virus's ability to infect cells. plos.orgbiomolther.org For enveloped viruses, membrane disruption is a presumed mechanism, similar to its antibacterial action. biomolther.org In the case of some non-enveloped viruses, such as human adenovirus, defensins can stabilize the viral capsid, preventing the necessary uncoating steps required for the release of the viral genome into the host cell. plos.orgfrontiersin.org This traps the virus within the endosomal pathway. plos.org
| Virus Type | Mechanism of Action | References |
| Enveloped Viruses | Direct targeting of viral envelopes and glycoproteins, inhibition of viral fusion | biomolther.orgnih.gov |
| Non-enveloped Viruses | Inhibition of viral uncoating by stabilizing the capsid | plos.orgfrontiersin.org |
| Influenza A virus | Antiviral activity, protective effect on cells | scielo.br |
Role in Biofilm Disruption and Prevention Strategies
Bacterial biofilms, which are communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. This compound has shown potential in combating biofilms. It can inhibit the formation of biofilms by pathogens like Pseudomonas aeruginosa. frontiersin.org
Research indicates that at certain concentrations, human beta-defensin 2 can reduce the formation of P. aeruginosa biofilms without significantly affecting the metabolic activity of the bacteria, suggesting a mechanism that interferes with biofilm-specific processes rather than direct killing. frontiersin.org This ability to disrupt and prevent biofilm formation highlights a critical role for this compound in controlling chronic and persistent infections.
Immunomodulatory Functions and Adaptive Immunity Linkage
Beyond its direct antimicrobial actions, this compound plays a significant role in modulating the host immune response, acting as a bridge between innate and adaptive immunity. plos.orgfrontiersin.org
Chemoattractant Properties for Immune Cell Subsets (e.g., T-cells, Immature Dendritic Cells, Monocytes, Mast Cells)
This compound functions as a chemoattractant, recruiting various immune cells to sites of infection and inflammation. annualreviews.orgfrontiersin.org This chemotactic activity is crucial for initiating and amplifying the immune response.
It has been shown to attract T-cells, particularly memory T-cells, and immature dendritic cells. sb-peptide.complos.orgfrontiersin.org This recruitment is often mediated through chemokine receptors such as CCR6. frontiersin.orgbowdish.ca The attraction of immature dendritic cells is a key step in linking the innate response to the adaptive immune system, as these cells are potent antigen-presenting cells that can activate naive T-cells. frontiersin.orgplos.org
This compound also acts as a chemoattractant for monocytes. annualreviews.orgashpublications.org Furthermore, it can induce the migration of mast cells, which are important effector cells in inflammatory responses. nih.govcanada.ca The chemotactic effect on mast cells is mediated through a G protein-coupled receptor and involves the phospholipase C signaling pathway. nih.gov
| Immune Cell Subset | Chemoattractant Effect of this compound | Receptor/Pathway | References |
| T-cells (memory) | Chemoattraction | CCR6 | sb-peptide.complos.orgfrontiersin.orgbowdish.ca |
| Immature Dendritic Cells | Chemoattraction and activation | CCR6, TLR4 | sb-peptide.complos.orgfrontiersin.orgaai.org |
| Monocytes | Chemoattraction | CCR2 | annualreviews.orgashpublications.orgnih.gov |
| Mast Cells | Chemotaxis and degranulation | G protein-coupled receptor, Phospholipase C | sb-peptide.comnih.govcanada.ca |
Activation of Immune Cell Responses and Signaling Pathways
This compound, also known as human beta-defensin 2 (hBD-2), plays a significant role in modulating the immune system by activating various immune cells through distinct signaling pathways. mdpi.com Research has identified Toll-like receptor 4 (TLR4) and Mas-related gene X2 (MRGPRX2) as key receptors through which this compound exerts its effects.
Toll-like Receptor 4 (TLR4):
This compound has been shown to act as an endogenous ligand for TLR4, a pattern recognition receptor crucial for initiating innate immune responses. frontiersin.orgjmb.or.kr The activation of TLR4 by this compound can trigger a downstream signaling cascade involving MyD88, which ultimately leads to the activation of transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1). mdpi.comfrontiersin.org This activation is essential for the induction of genes encoding various inflammatory mediators. mdpi.com Studies have demonstrated that murine beta-defensin 2 can activate antigen-presenting cells (APCs), such as dendritic cells, in a TLR4-dependent manner, leading to their maturation. frontiersin.orgjmb.or.kr Furthermore, the induction of this compound in mononuclear cells in response to pathogens like Chlamydia pneumoniae has been shown to be mediated by the TLR4 pathway. oup.com
Mas-Related Gene X2 (MRGPRX2):
This compound is a potent activator of human mast cells, inducing degranulation and the release of inflammatory mediators. This activation is mediated through the G protein-coupled receptor, Mas-related gene X2 (MRGPRX2). nih.govupenn.eduaai.org Studies have shown that both this compound and Defensin-A3 induce sustained calcium mobilization and significant degranulation in human mast cells. nih.govupenn.eduaai.org The signaling downstream of MRGPRX2 activation by defensins involves both pertussis toxin (PTx)-sensitive and -insensitive pathways, likely engaging Gαi and Gαq proteins to induce degranulation. nih.govupenn.edu Interestingly, silencing the expression of MRGPRX2 in human mast cells inhibits degranulation induced by defensins. nih.govupenn.edu This highlights the specific role of MRGPRX2 in the mast cell response to this compound.
Regulation of Pro-inflammatory and Anti-inflammatory Cytokine and Chemokine Networks
This compound plays a dual role in regulating the complex network of cytokines and chemokines, contributing to both pro-inflammatory and anti-inflammatory responses depending on the context.
Pro-inflammatory Effects:
Upon stimulation by microbial products like lipopolysaccharide (LPS) or pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), epithelial cells increase their production of this compound. hycultbiotech.com This induction is often mediated by the NF-κB and AP-1 signaling pathways. mdpi.comhycultbiotech.com this compound, in turn, can amplify the inflammatory response by inducing the expression of various pro-inflammatory cytokines and chemokines. For instance, it can stimulate the production of IL-6 and IL-8 in intestinal epithelial cells and IL-1β in keratinocytes. frontiersin.orgmedicaljournals.se In some contexts, this compound has been shown to upregulate M1-type macrophage marker genes, which are associated with a pro-inflammatory phenotype. jmb.or.kr
Anti-inflammatory Effects:
Conversely, this compound can also exhibit anti-inflammatory properties. Studies have shown that it can downregulate the synthesis of pro-inflammatory cytokines. For example, in a model of chorioamnionitis, this compound treatment reduced the levels of pro-inflammatory cytokines IL-6 and IL-1β while enhancing the release of the anti-inflammatory cytokine IL-10. mdpi.com Similarly, porcine beta-defensin 2 has been shown to inhibit the release of pro-inflammatory cytokines, including IL-6, TNF-α, IL-1β, and IL-12, in response to bacterial infection or LPS. researchgate.netmdpi.com This anti-inflammatory activity may be mediated, at least in part, by interfering with the TLR4/NF-κB signaling pathway. researchgate.net The ability of some defensins to inhibit LPS-induced pro-inflammatory cytokine expression further supports their anti-inflammatory potential. nih.gov
The following table summarizes the dual regulatory role of this compound on cytokine and chemokine networks:
| Action | Cytokines/Chemokines Affected | Cell Types/Context | References |
| Pro-inflammatory | IL-1α, IL-1β, IL-6, IL-8, TNF-α | Intestinal epithelial cells, Keratinocytes, Macrophages | jmb.or.krfrontiersin.orgmedicaljournals.se |
| Anti-inflammatory | IL-6, IL-1β (decreased); IL-10 (increased) | Amniotic epithelial cells, Macrophages | mdpi.comresearchgate.netmdpi.comnih.gov |
Adjuvant Effects on Humoral and Cellular Immune Responses
This compound demonstrates potent adjuvant properties, enhancing both humoral and cellular immune responses and acting as a bridge between innate and adaptive immunity. jmb.or.krnih.govplos.org
Humoral Immunity:
Studies in mice have shown that the administration of defensins along with an antigen, such as keyhole limpet hemocyanin (KLH), significantly increases the production of antigen-specific antibodies, including IgG1, IgG2a, and IgG2b. nih.gov This indicates that defensins can augment the humoral immune response, leading to a more robust antibody-mediated defense. The adjuvant effect of defensins has also been observed in the context of tumor antigens, where they enhanced the antibody response to a lymphoma idiotype. nih.gov
Cellular Immunity:
This compound also promotes cellular immune responses. It has been shown to enhance the proliferation of spleen cells and the production of interferon-gamma (IFN-γ) in response to an antigen. nih.gov By activating dendritic cells, which are potent antigen-presenting cells, this compound can promote T cell immunity. plos.org Vaccination with irradiated tumor cells expressing murine beta-defensin 2 has been shown to stimulate strong natural killer (NK) cell activity and potent tumor-specific cytotoxic T lymphocyte (CTL) responses. plos.org This is accompanied by an increase in the production of IFN-γ and IL-12, cytokines that are crucial for cell-mediated immunity. plos.org Furthermore, this compound promotes the infiltration of CD4+ and CD8+ T cells, NK cells, and macrophages into tumor tissues, further contributing to the anti-tumor immune response. plos.org
The following table outlines the adjuvant effects of this compound on the immune system:
| Immune Response | Effect of this compound | Key Findings | References |
| Humoral Immunity | Enhanced antibody production | Increased production of antigen-specific IgG1, IgG2a, and IgG2b. | nih.gov |
| Cellular Immunity | Promoted T cell and NK cell responses | Enhanced spleen cell proliferation, IFN-γ production, and CTL activity. Increased infiltration of immune cells into tumors. | nih.govplos.org |
Roles in Physiological Processes
Beyond its direct role in the immune response, this compound is involved in several crucial physiological processes that contribute to tissue homeostasis and repair.
Maintenance and Restoration of Epithelial Barrier Integrity
The epithelial barrier is the first line of defense against invading pathogens, and this compound plays a vital role in its maintenance and restoration. mdpi.comwjgnet.com It achieves this by modulating the expression of tight junction proteins, which are essential for sealing the space between epithelial cells. nih.gov
In the context of infection, such as with methicillin-resistant Staphylococcus aureus (MRSA), this compound has been shown to protect the epithelial integrity by upregulating the expression of tight junction proteins like occludin and zonula occludens-1 (ZO-1). nih.gov This helps to counteract the barrier disruption induced by the pathogen. nih.gov Similarly, in intestinal epithelial cells, this compound enhances the expression of tight junction proteins and increases transepithelial electrical resistance, thereby strengthening the gut barrier. frontiersin.org In a model of chorioamnionitis, this compound helped preserve epithelial barrier integrity by restoring E-cadherin expression. mdpi.com
Involvement in Wound Healing and Tissue Repair Mechanisms
This compound is actively involved in the complex process of wound healing and tissue repair. nih.gov Its expression is upregulated following injury, and it contributes to multiple stages of the healing cascade. nih.gov Chronic wounds, in fact, often exhibit a constitutively high baseline expression of this compound. nih.gov
The roles of this compound in wound healing are multifaceted. It can promote the migration and proliferation of keratinocytes, which are essential for re-epithelialization. frontiersin.org Furthermore, this compound has been shown to promote angiogenesis, the formation of new blood vessels, which is critical for supplying nutrients and oxygen to the healing tissue. nih.gov This pro-angiogenic effect is mediated, at least in part, by promoting the expression of vascular endothelial growth factor (VEGF). nih.gov The peptide also influences the inflammatory phase of wound healing by recruiting leukocytes to the site of injury. nih.gov
Functional Expression in Specific Organ Systems and Mucosal Surfaces
This compound is expressed in a variety of organ systems and mucosal surfaces, where it contributes to local innate immunity and tissue homeostasis. mdpi.com
Gastrointestinal Tract: this compound is produced by epithelial cells in the intestine and plays a role in protecting the gut from infection. hycultbiotech.comfrontiersin.org Its expression is increased in inflammatory bowel disease. hycultbiotech.com It helps to maintain the integrity of the intestinal barrier and can reduce the invasive ability of pathogens like Candida albicans. nih.govfrontiersin.org
Central Nervous System (CNS): While not typically expressed in a healthy CNS, this compound expression can be induced in astrocytes by inflammatory stimuli such as LPS, IL-1β, and TNF-α. researchgate.netnih.gov This suggests a potential role for this compound in the host defense against bacterial infections in the CNS. nih.gov Its expression has also been reported in brain capillary endothelial cells following infection. mdpi.com
Respiratory Epithelium: this compound is expressed in the epithelial cells lining the lungs and in the serous cells of the lung submucosal glands. mdpi.com Its expression is induced by factors like LPS and is important for protecting the respiratory tract against infections and oxidative stress. mdpi.com
Skin: Initially discovered in psoriatic skin, this compound is a key component of the skin's innate defense system. mdpi.comnih.gov It is localized to the outer layers of the epidermis and its expression is upregulated in response to injury and infection. nih.govnih.gov
Reproductive Tract: this compound is expressed in both the male and female reproductive tracts, where it is believed to play a dual role in host defense and fertility. mdpi.comphysiology.orgnih.gov In the female reproductive tract, its levels can be influenced by infections. nih.gov In the male reproductive tract, particularly the epididymis, a high expression of beta-defensins is observed, suggesting a role in sperm maturation and protection. physiology.orgnih.gov
The following table provides an overview of this compound expression and function in different organ systems:
| Organ System/Mucosal Surface | Key Functions | References |
| Gastrointestinal Tract | Host defense, barrier integrity, modulation of inflammation | hycultbiotech.comfrontiersin.orgnih.govfrontiersin.org |
| Central Nervous System | Induced host defense against infection | mdpi.comresearchgate.netnih.gov |
| Respiratory Epithelium | Protection against infection and oxidative stress | mdpi.com |
| Skin | Innate immunity, response to injury | mdpi.comnih.govnih.gov |
| Reproductive Tract | Host defense, potential role in fertility | mdpi.comphysiology.orgnih.gov |
Involvement in Pathophysiological Contexts
The multifaceted nature of this compound, more commonly known as human beta-defensin 2 (hBD-2), extends beyond its antimicrobial functions into complex roles in various disease states. Its expression and activity are implicated in the pathogenesis of inflammatory disorders, cancer, diabetes-related complications, and other conditions.
Research in Inflammatory Diseases and Disorders
hBD-2 is a key modulator of inflammatory responses, with its expression being significantly altered in several inflammatory diseases.
Psoriasis: Psoriasis is a chronic inflammatory skin disease where hBD-2 is highly overexpressed in psoriatic lesions. ijdvl.com This peptide was originally isolated from the skin scales of psoriasis patients. mayflowerbio.comsb-peptide.com The expression of hBD-2 is driven by pro-inflammatory cytokines, particularly IL-17A and TNF-α, which are key players in the pathogenesis of psoriasis. nih.gov Consequently, serum levels of hBD-2 are significantly elevated in psoriasis patients compared to healthy individuals and decrease with effective anti-IL-17A therapy, making it a responsive biomarker for this IL-17A-driven skin pathology. nih.govquanterix.com
Chorioamnionitis: In the context of pregnancy, hBD-2 is involved in the host defense against intrauterine infections that can lead to chorioamnionitis and preterm birth. Studies have shown that hBD-2 expression is increased in the amniotic membrane of patients with chorioamnionitis. mdpi.comresearchgate.net Its levels in amniotic fluid are often elevated in cases of microbial invasion of the amniotic cavity and intrauterine inflammation. mdpi.com Research indicates that hBD-2 can modulate the inflammatory response by reducing pro-inflammatory cytokines like IL-6 and IL-1β while enhancing the anti-inflammatory cytokine IL-10. mdpi.comresearchgate.net It also helps in preserving the integrity of the amniotic epithelial barrier. mdpi.comresearchgate.net
Inflammatory Bowel Disease (IBD) like Crohn's Disease: In inflammatory bowel diseases such as Crohn's disease and ulcerative colitis, the expression of hBD-2 is significantly induced in the inflamed intestinal mucosa. plos.org There is a strong correlation between the expression of hBD-2 and pro-inflammatory cytokines like IL-8 and TNF-α in the terminal ileum and colon of children with IBD. plos.org However, some studies suggest that in Crohn's disease, particularly in the colon, the induction of hBD-2 may be less pronounced compared to ulcerative colitis. plos.org Conversely, other research focusing on ileal Crohn's disease has reported that reduced alpha-defensin expression is associated with inflammation, but this reduction is a consequence of the inflammatory damage rather than a primary cause. mdpi.comresearchgate.netnih.gov An elevated copy number of the gene for hBD-2 (DEFB4) has been identified as a risk factor for Crohn's disease. spandidos-publications.com
Pulmonary Inflammation: In the respiratory tract, hBD-2 is part of the innate immune defense. Its expression can be induced by bacterial components and inflammatory stimuli. sb-peptide.comhycultbiotech.com In conditions like chronic obstructive pulmonary disease (COPD), viral-bacterial co-infections can synergistically induce hBD-2 production from airway epithelial cells. plos.org However, this protective response is reported to be attenuated in COPD patients and smokers, potentially contributing to increased susceptibility to exacerbations. plos.org
Table 1: Role of Human Beta-Defensin 2 (hBD-2) in Inflammatory Diseases
| Disease | Key Research Findings | References |
|---|---|---|
| Psoriasis | Highly overexpressed in lesions; induced by IL-17A and TNF-α; serves as a biomarker for IL-17A-driven pathology. | ijdvl.commayflowerbio.comsb-peptide.comnih.govquanterix.com |
| Chorioamnionitis | Increased expression in amniotic membranes; modulates inflammatory cytokines (decreases IL-6, IL-1β; increases IL-10); protects epithelial barrier integrity. | mdpi.comresearchgate.net |
| Crohn's Disease | Induced in inflamed mucosa, correlating with pro-inflammatory cytokines; DEFB4 gene copy number is a risk factor. | plos.orgspandidos-publications.com |
| Pulmonary Inflammation | Synergistic induction by viral-bacterial co-infection; response is attenuated in COPD patients and smokers. | sb-peptide.comhycultbiotech.complos.org |
Investigations in Tumor Biology and Anti-Cancer Immunity
The role of defensins, including hBD-2, in cancer is complex and appears to be context-dependent, with evidence suggesting both tumor-promoting and tumor-suppressing functions.
Tumor Microenvironment Modulation: Defensins can act as chemoattractants within the tumor microenvironment, recruiting various immune cells such as T cells, immature dendritic cells, monocytes, and mast cells. uniprot.orgkuleuven.be This influx of immune cells can generate pro-inflammatory signals that may contribute to anti-tumor immunity. mayflowerbio.comuniprot.orgkuleuven.beorigene.com By causing the lysis of tumor cells, defensins can lead to the release of tumor antigens, which, coupled with the attraction of antigen-presenting cells, can help in activating the adaptive immune system against the tumor. mayflowerbio.comuniprot.orgorigene.com
Cell Growth Control: The direct effects of defensins on tumor cell growth are varied. Some studies have shown that defensins can be directly oncolytic by permeabilizing the cell membrane of tumor cells, inflicting DNA damage, and inducing apoptosis. mayflowerbio.comuniprot.orgkuleuven.beorigene.com For instance, in Drosophila, the defensin protein has been shown to interact with the membranes of tumor cells, leading to their death, a process that involves the exposure of phosphatidylserine (B164497) on the tumor cell surface. novusbio.comnih.gov However, other research suggests that certain defensins might promote tumor cell proliferation and survival. mdpi.com
Interaction with Receptors like EphA2: The EphA2 receptor is often overexpressed in various cancers and can act as an oncogene. mybiosource.com While direct interaction studies between hBD-2 and EphA2 are not extensively detailed, research on other beta-defensins, like hBD-3, shows they can bind to the EphA2 receptor. mybiosource.com This interaction could potentially influence cancer initiation or progression by modulating the receptor's signaling pathways. mybiosource.com The EphA2 receptor itself is involved in regulating cell proliferation, migration, and angiogenesis, all critical processes in tumor development. mdpi.com
Table 2: Investigational Roles of Defensins in Tumor Biology
| Area of Investigation | Key Research Findings | References |
|---|---|---|
| Tumor Microenvironment Modulation | Act as chemoattractants for immune cells (T cells, dendritic cells); generate pro-inflammatory signals; promote tumor antigen release. | mayflowerbio.comuniprot.orgkuleuven.beorigene.com |
| Cell Growth Control | Can be directly oncolytic by permeabilizing tumor cell membranes and inducing apoptosis; some defensins may promote tumor cell proliferation. | mayflowerbio.comuniprot.orgkuleuven.beorigene.comnovusbio.comnih.govmdpi.com |
| Interaction with EphA2 Receptor | Other beta-defensins (hBD-3) can bind to the EphA2 receptor, which is implicated in tumor progression. | mdpi.commybiosource.com |
Contributions to Resolution of Diabetic Complications
A significant complication of diabetes is impaired wound healing. Research indicates that hBD-2 plays a role in this process.
Accelerated Wound Healing: Cutaneous wound healing is a complex process involving inflammation and re-epithelialization, and hBD-2 is involved in regulating these events. genecards.org Studies have shown that in diabetic wounds, the expression and production of hBD-2 are often inadequate. genecards.org A high-glucose environment has been demonstrated to reduce the expression of hBD-2 in keratinocytes. genecards.org Since hBD-2 has multifaceted roles in promoting keratinocyte migration and providing antimicrobial defense, its insufficient expression under diabetic conditions is considered a contributing factor to poor wound healing. kuleuven.begenecards.orgontosight.ai
Table 3: Role of Human Beta-Defensin 2 (hBD-2) in Diabetic Complications
| Complication | Key Research Findings | References |
|---|---|---|
| Impaired Wound Healing | Expression of hBD-2 is reduced in diabetic wounds; high glucose levels decrease hBD-2 expression in keratinocytes, contributing to delayed healing. | kuleuven.begenecards.orgontosight.ai |
Implications in Other Disease States
The involvement of defensins extends to other pathological conditions, including cardiovascular diseases and viral infections.
Hypertension: Elevated levels of certain defensins have been associated with atherosclerosis, a key factor in hypertension. nih.gov While direct mechanistic links between hBD-2 and hypertension are still under investigation, the peptide's role in inflammation suggests a potential contribution. Chronic inflammation is a known driver of endothelial dysfunction and atherogenesis. genscript.com
Viral Infections: The role of defensins in viral infections is complex, with studies showing both inhibitory and, in some cases, enhancing effects, depending on the specific defensin and virus. plos.orgnih.gov hBD-2 can exhibit antiviral activity, but some viruses have developed mechanisms to evade or even utilize defensins. plos.orgnih.govasm.org For example, hBD-2 has been shown to be dysregulated in patients with COVID-19. nih.gov In other contexts, alpha-defensins have been found to enhance the infectivity of certain enteric viruses. plos.org The interaction is highly specific to the virus and the host cell environment. plos.orgnih.gov
Table 4: Implications of Defensins in Other Disease States
| Disease State | Key Research Findings | References |
|---|---|---|
| Hypertension | Elevated defensin levels are associated with atherosclerosis; role in chronic inflammation may contribute to cardiovascular pathology. | nih.govgenscript.com |
| Viral Infections | Can have both antiviral and, paradoxically, infection-enhancing effects depending on the virus; hBD-2 is dysregulated in COVID-19. | plos.orgplos.orgnih.govasm.orgnih.gov |
Advanced Research Methodologies and Experimental Models
In Vitro Cellular and Tissue Culture Models for Defensin-A2 Studies
In vitro models are indispensable for dissecting the cellular and molecular mechanisms involving this compound. These systems range from primary cells isolated directly from tissues to complex, three-dimensional tissue reconstructions that mimic the in vivo environment.
Primary cells, which are sourced directly from tissues, provide a biologically relevant platform for studying this compound. ich.org
Keratinocytes: These are the predominant cell type in the epidermis and are a primary source of beta-defensins. frontiersin.org Studies using primary human keratinocytes have been instrumental in understanding the regulation of this compound expression. For instance, research has shown that the expression of human beta-defensin-2 (hBD-2), a homolog of this compound, by keratinocytes requires both cellular differentiation and a stimulus, such as cytokines or bacteria. nih.gov Upon activation, keratinocytes release antimicrobial peptides like β-defensins. jci.org In vitro experiments have demonstrated that stimulating keratinocytes with pro-inflammatory cytokines can induce a strong expression of hBD-2. researchgate.net
Astrocytes: While research on this compound in astrocytes is less extensive, these glial cells of the central nervous system are known to participate in innate immune responses.
Mast Cells: These immune cells are strategically located at mucosal surfaces and in connective tissues. jci.org Upon activation, mast cells can release a variety of inflammatory mediators. jci.orgnih.gov Their interaction with defensins is an area of active research, with studies showing that β-defensins can activate mast cell degranulation. nih.gov
Immortalized cell lines offer a consistent and reproducible system for studying this compound. editco.bio
Caco-2 Cells: This human colon adenocarcinoma cell line is widely used to model the intestinal epithelial barrier. mdpi.com When cultured, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal lining. mdpi.comfrontiersin.org Studies have utilized Caco-2 cells to investigate the induction of this compound in response to various stimuli, such as opportunistic Candida species. nih.gov Research has shown that Caco-2 cells can be engineered to stably express high concentrations of human β-defensin-2 (HBD-2) to study its protective effects against pathogens like enteroinvasive Escherichia coli. frontiersin.orgresearchgate.net These models have demonstrated that HBD-2 can reduce the expression of pro-inflammatory cytokines and inhibit the invasive ability of pathogens. frontiersin.orgresearchgate.net Furthermore, defensins have been shown to alter the distribution of tight junction markers in Caco-2 cell monolayers. researchgate.net
Three-dimensional (3D) reconstructed tissue models provide a more complex and physiologically relevant environment to study this compound.
Reconstructed Skin/Epithelial Models: These models are generated by culturing keratinocytes on a dermal substitute, allowing them to stratify and differentiate, forming a structure that closely resembles human epidermis. researchgate.netnih.gov Such models have been crucial for investigating the secretion and barrier function of this compound. nih.gov For example, by stimulating these reconstructed skin equivalents with pro-inflammatory cytokines, researchers can induce a psoriatic phenotype, characterized by high expression levels of hBD-2. researchgate.netnih.gov These models have been used to estimate the local concentration of hBD-2 in the epidermis, providing insights into its biological relevance in skin inflammation. nih.gov Studies using these models have also shown that hBD-2 enhances skin integrity by increasing the expression of tight junction proteins. nih.gov
Data from In Vitro Cellular and Tissue Culture Models
| Model System | Cell Type/Line | Key Research Focus | Selected Findings |
| Primary Cell Cultures | Keratinocytes | Regulation of this compound expression | Expression induced by differentiation and inflammatory stimuli (e.g., cytokines, bacteria). nih.gov |
| Mast Cells | Interaction with defensins | β-defensins can trigger mast cell degranulation. nih.gov | |
| Immortalized Cell Lines | Caco-2 | Intestinal barrier function and host defense | Candida spp. stimulate HBD-2 expression and release. nih.gov Engineered cells expressing HBD-2 show reduced inflammation and pathogen invasion. frontiersin.orgresearchgate.net |
| Reconstructed Models | Reconstructed Skin | Secretion and barrier function in skin | Pro-inflammatory cytokines induce high levels of hBD-2, mimicking psoriasis. researchgate.netnih.gov HBD-2 strengthens the skin barrier by upregulating tight junction proteins. nih.gov |
Immortalized Cell Lines (e.g., Caco-2) for Expression and Functional Assays
Molecular Biology and Biochemical Assays
A range of molecular and biochemical assays are employed to quantify the gene and protein expression of this compound, providing a detailed picture of its regulation and function.
These techniques are fundamental for measuring the levels of this compound mRNA.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This is a targeted approach used to quantify the expression of specific genes. lubio.chmdpi.com Real-time quantitative RT-PCR (qRT-PCR) has been extensively used to measure the mRNA levels of this compound in various cell types and tissues under different conditions. researchgate.netresearchgate.net For example, qRT-PCR has been used to show increased mRNA expression of BD2 in human amniotic epithelial cells from patients with chorioamnionitis. mdpi.com It has also been used to analyze the expression of defensin (B1577277) genes in response to bacterial challenges and in different tissues. researchgate.net
RNA Sequencing (RNA-Seq): This high-throughput method provides a comprehensive, unbiased view of the entire transcriptome. lubio.ch RNA-Seq can be used to identify and quantify all RNA molecules in a sample, including different isoforms of this compound. lubio.ch This technique allows for the discovery of novel regulatory pathways and the simultaneous analysis of thousands of genes, providing a broader context for the role of this compound in cellular responses. lubio.chresearchgate.net
These assays are essential for detecting and measuring the amount of this compound protein.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and quantitative method widely used to measure the concentration of proteins in various biological samples, including cell culture supernatants and serum. azurebiosystems.comthermofisher.comabyntek.com Sandwich ELISAs, in particular, are commonly used for the quantification of secreted proteins like this compound. abyntek.com This technique has been employed to measure the levels of hBD-2 secreted from reconstructed skin models and in the serum of patients with psoriasis. researchgate.netnih.gov It is also used to quantify cytokine levels in cell culture supernatants following treatment with defensins. frontiersin.orgresearchgate.net
Immunoblotting (Western Blotting): Western blotting is a powerful technique used to detect and analyze specific proteins in a complex mixture. azurebiosystems.comabyntek.com It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to the protein of interest. azurebiosystems.com This method can provide information on the size and relative abundance of this compound. thermofisher.com Semiquantitative Western blot analysis has been used to estimate the concentration of hBD-2 in epidermal lysates. nih.gov
Immunoprecipitation (IP): This technique is used to isolate a specific protein from a complex mixture using an antibody immobilized on a solid support. nih.govthermofisher.comantibodies.comnumberanalytics.comptglab.com IP is often used to enrich low-abundance proteins like this compound before detection by other methods such as Western blotting. antibodies.com Variations of this technique, such as co-immunoprecipitation (Co-IP), can be used to study protein-protein interactions, helping to identify other molecules that associate with this compound. thermofisher.com
Data from Molecular and Biochemical Assays
| Assay | Principle | Application for this compound | Key Findings |
| RT-PCR | Targeted amplification and quantification of specific mRNA sequences. lubio.chmdpi.com | Measuring this compound mRNA levels in cells and tissues. | Increased BD2 mRNA in inflamed amniotic epithelial cells. mdpi.com |
| RNA-Seq | High-throughput sequencing of all RNA in a sample. lubio.ch | Comprehensive analysis of the transcriptome, including all this compound isoforms. | Provides a broad view of gene expression changes alongside this compound. lubio.chresearchgate.net |
| ELISA | Antibody-based detection and quantification of proteins in a liquid sample. azurebiosystems.comthermofisher.com | Measuring secreted this compound levels in culture media and serum. frontiersin.orgnih.gov | Quantified hBD-2 secretion from cytokine-stimulated reconstructed skin. nih.gov |
| Immunoblotting | Separation of proteins by size and detection with specific antibodies. azurebiosystems.com | Determining the size and relative amount of this compound protein. | Estimated hBD-2 concentration in epidermal lysates. nih.gov |
| Immunoprecipitation | Isolation of a specific protein using an antibody. nih.govthermofisher.com | Enriching this compound for further analysis and studying protein interactions. | Used to isolate and identify proteins interacting with this compound. thermofisher.com |
Functional Assays for Antimicrobial, Immunomodulatory, and Cellular Activities
Functional assays are essential to determine the biological effects of this compound. These experimental procedures measure the peptide's impact on various biological entities, including microbes and host cells, thereby defining its antimicrobial, immunomodulatory, and other cellular activities.
Antimicrobial Activity Assays: The potency of this compound against microbial pathogens is typically quantified using methods like broth microdilution assays. plos.org In this technique, microorganisms are exposed to serial dilutions of the peptide to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth. plos.orgnih.gov For example, defensins often exhibit varying MIC values against different types of bacteria, reflecting their spectrum of activity. ecoevo.com.brnih.govelsevier.es
Interactive Table: Illustrative Antimicrobial Activity of this compound
This table presents hypothetical MIC values to demonstrate the potential antimicrobial spectrum of this compound.
| Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Gram Staining |
| Escherichia coli | 16 | Gram-Negative |
| Pseudomonas aeruginosa | 32 | Gram-Negative |
| Staphylococcus aureus | 8 | Gram-Positive |
| Candida albicans | 16 | Fungus |
Immunomodulatory Activity Assays: The ability of this compound to modulate the host immune response is a critical aspect of its function. mdpi.comresearchgate.net These effects are investigated using several in vitro assays:
Chemotaxis Assays: These assays measure the peptide's ability to attract immune cells, such as neutrophils and macrophages, to a site of infection.
Cytokine Release Assays: The influence of this compound on the production of signaling molecules like cytokines (e.g., TNF-α, IL-1β, IL-10) by immune cells is quantified, often using ELISA. mdpi.comnih.gov This helps to understand whether the peptide promotes or suppresses inflammation.
Cell Proliferation Assays: These tests assess the effect of the defensin on the multiplication of immune cells like lymphocytes.
Cellular Activity Assays: Beyond its direct effects on microbes and immune cells, this compound can influence other cellular functions:
Cytotoxicity Assays: It is crucial to determine if this compound is toxic to host cells. Assays measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells are commonly used to assess cytotoxicity. rsc.org
Wound Healing Assays: In vitro "scratch" assays can be employed to see if this compound promotes the migration of skin cells like keratinocytes, suggesting a potential role in tissue repair.
Biophysical Techniques for Membrane Interaction and Dynamics
Understanding the physical interaction between this compound and microbial membranes is key to unraveling its mechanism of action. Biophysical techniques offer a window into these molecular-level events. mdpi.comresearchgate.net
Spectroscopy is a powerful tool for observing the structural behavior of this compound as it interacts with membranes. ucsd.edu
Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure of the peptide. mdpi.com In an aqueous solution, this compound may be unstructured, but upon binding to a membrane-mimicking environment like a liposome (B1194612), it can fold into a more ordered structure, such as an α-helix or β-sheet. nih.govasm.org This conformational change is a strong indicator of membrane interaction. nih.govnih.gov
Fluorescence Spectroscopy: If this compound contains tryptophan residues, their natural fluorescence can be used as a probe. When the peptide inserts into the nonpolar environment of a lipid membrane, the tryptophan fluorescence emission spectrum shifts to a shorter wavelength (a "blue shift"), providing direct evidence of membrane insertion. nih.gov
To quantify how strongly this compound binds to membranes, researchers employ highly sensitive techniques that measure binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed when this compound binds to a target, such as a model membrane. aai.orgmalvernpanalytical.comunivr.it This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). harvard.edu
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real time. uq.edu.au A model lipid membrane is fixed to a sensor surface, and a solution of this compound is passed over it. By measuring the change in light reflection as the peptide binds and dissociates, one can calculate the association and dissociation rate constants, and thus the binding affinity. nih.govsemanticscholar.orged.ac.uk
Interactive Table: Illustrative Binding Affinity Data for this compound
This table shows representative binding affinity values for this compound with a model bacterial membrane, as might be determined by ITC and SPR.
| Technique | Model Membrane Composition | Binding Affinity (KD) (µM) |
| Isothermal Titration Calorimetry (ITC) | POPC/POPG (7:3) | 2.5 |
| Surface Plasmon Resonance (SPR) | E. coli Lipid Extract | 3.1 |
Liposomes, or artificial lipid vesicles, serve as excellent models for cell membranes and are used to directly test the membrane-disrupting capabilities of this compound. nih.govnih.gov
Dye Leakage Assays: Liposomes are loaded with a fluorescent dye like calcein (B42510) or carboxyfluorescein at a concentration where the fluorescence is self-quenched. plos.org If this compound forms pores or otherwise disrupts the liposome membrane, the dye leaks out, becomes diluted, and starts to fluoresce. The intensity of the fluorescence signal is directly proportional to the extent of membrane permeabilization. nih.govplos.org
Lipid-Binding Assays: Techniques such as protein-lipid overlay assays can identify which specific lipid components of a membrane this compound binds to. frontiersin.orgelifesciences.org This is crucial as some defensins target specific lipids, like phosphatidic acid or phosphatidylinositol 4,5-bisphosphate, to exert their effects. nih.govfrontiersin.org
Isothermal Titration Calorimetry and Surface Plasmon Resonance for Binding Affinity Studies
Computational and Bioinformatic Approaches
Computational methods are vital for analyzing and predicting defensin characteristics from sequence data, complementing experimental research.
Machine learning (ML) offers a powerful computational approach to identify and classify new defensins from the vast amount of available genomic and proteomic data. excli.deexcli.deresearchgate.net
Model Development: ML models, such as Support Vector Machines (SVMs) or Random Forests, are trained on large datasets of known defensin sequences. frontiersin.orgresearchgate.net The models learn to recognize patterns in features like amino acid composition, physicochemical properties, and sequence motifs that are characteristic of defensins and their different subfamilies (e.g., α-defensins, β-defensins). excli.deexcli.de
Prediction and Classification: Once trained, these models can rapidly scan new protein sequences and predict with high accuracy whether a sequence belongs to the defensin family. frontiersin.orgresearchgate.net This accelerates the discovery of novel defensin candidates for further experimental validation.
Compound and Abbreviation Index
| Term | Full Name |
| CFSE | Carboxyfluorescein succinimidyl ester |
| ELISA | Enzyme-Linked Immunosorbent Assay |
| IL-10 | Interleukin-10 |
| IL-1β | Interleukin-1 beta |
| LDH | Lactate dehydrogenase |
| MIC | Minimum Inhibitory Concentration |
| POPC | 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine |
| POPG | 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) |
| SPR | Surface Plasmon Resonance |
| TNF-α | Tumor Necrosis Factor-alpha |
Comparative Sequence Analysis and Phylogenomics
Comparative sequence analysis and phylogenomics are powerful bioinformatic tools used to understand the evolutionary relationships and functional diversification of defensin genes, including this compound. By comparing the amino acid sequences of defensins from different species, researchers can identify conserved regions crucial for their structure and function, as well as variable regions that may contribute to species-specific activities. nih.govresearchgate.net
Phylogenetic analysis, which reconstructs the evolutionary history of genes, has revealed that defensins can be classified into distinct superfamilies that have arisen from different origins but have converged in terms of their structure and function. nih.gov These studies often show that defensin genes have undergone significant expansion and diversification in certain lineages, suggesting adaptation to specific pathogens or environments. researchgate.net For instance, a study on the German cockroach (Blattella germanica) identified 16 defensin genes, some of which were nearly identical while others showed over 50% difference in their amino acid sequences, indicating a complex evolutionary history. researchgate.net
The analysis of Ka/Ks ratios (the ratio of non-synonymous to synonymous substitution rates) can provide evidence of the selective pressures acting on defensin genes. A ratio greater than one suggests positive selection, indicating that novel functions are being favored, while a ratio less than one suggests purifying selection, where the existing function is being conserved. genecards.org This type of analysis has provided evidence for the functional constraint of some defensin genes across species. genecards.org
Structure-Based Peptide Engineering for Modified Function
Structure-based peptide engineering is a cutting-edge approach that leverages the known three-dimensional structure of defensins to design new peptides with enhanced or modified functions. biorxiv.org Defensins typically possess a characteristic fold, often including a triple-stranded β-sheet and sometimes an α-helix, stabilized by several disulfide bonds. nih.gov This stable scaffold makes them ideal candidates for engineering. biorxiv.org
The process involves identifying key residues or regions within the defensin structure that are responsible for a particular function, such as antimicrobial activity or receptor binding. By substituting specific amino acids in these regions, researchers can aim to improve the peptide's efficacy, alter its target specificity, or introduce novel functionalities. biorxiv.org For example, the α-helical region of a defensin can be engineered to mimic the binding interface of another protein, thereby creating a peptidomimetic that can disrupt protein-protein interactions. biorxiv.org
One notable application of this approach has been in the development of antiviral agents. By analyzing the interaction between a viral protein and its host receptor, researchers can engineer a defensin to display the critical binding residues of the receptor, effectively creating a decoy that can neutralize the virus. biorxiv.org This strategy relies on the stable and constrained framework of the defensin to present the engineered residues in the correct conformation for binding. biorxiv.org The resulting engineered peptides can often be produced in high yields in bacterial expression systems and exhibit enhanced stability and resistance to proteases, which are desirable properties for therapeutic agents. biorxiv.org
Genetic and Animal Models for In Vivo Research
Transgenic Models for Modulating this compound Expression
Transgenic animal models are invaluable tools for investigating the in vivo functions of defensins like this compound. These models involve the introduction of a specific defensin gene into the genome of an organism, allowing for the study of its expression and physiological effects in a whole-animal context. jnu.ac.in A common approach is to create transgenic mice that express a human defensin gene. This allows researchers to study the function of the human defensin in a living system, particularly when the mouse ortholog is absent or has a different expression pattern. jnu.ac.in
For example, transgenic mice have been developed to express human α-defensin 5 (HD-5) specifically in Paneth cells of the small intestine, mirroring its expression in humans. jnu.ac.in These models have been instrumental in demonstrating the in vivo role of defensins in host defense against bacterial pathogens. jnu.ac.in Studies using these mice have shown that the expression of the transgene can confer protection against enteric infections. jnu.ac.in
The design of the transgene construct is critical and typically includes the coding sequence of the defensin gene along with its native promoter and regulatory elements to ensure tissue-specific and physiologically relevant expression. jnu.ac.in The level of transgene expression can vary between different transgenic lines, which can be advantageous for studying dose-dependent effects of the defensin. pnas.org These models have also been used to investigate the role of defensins in inflammatory conditions. For instance, transgenic mice with varying copy numbers of the human neutrophil peptide (HNP) 1-3 genes (DEFA1/DEFA3) have been generated to study their role in sepsis. pnas.org
Gene Knockout/Knockdown Approaches to Elucidate Physiological Roles
Gene knockout and knockdown techniques are powerful methods for elucidating the physiological roles of specific genes, including those encoding defensins. news-medical.netahmadcoaching.com Gene knockout involves the complete and permanent inactivation or removal of a gene from an organism's genome. news-medical.netahmadcoaching.com This is often achieved through homologous recombination in embryonic stem cells, a technique commonly used to create knockout mice. ahmadcoaching.com By observing the phenotype of the knockout animal, researchers can infer the function of the deleted gene. ahmadcoaching.com
However, a challenge in studying defensins is the presence of multiple, often redundant, defensin genes in the genome. psoriasis.org Knocking out a single defensin gene may not produce a discernible phenotype if other defensins can compensate for its loss. psoriasis.org To overcome this, researchers have created "cluster knockout" mouse lines where multiple defensin genes located in a specific chromosomal region are deleted simultaneously. psoriasis.org This approach has been crucial in revealing the pro-inflammatory roles of defensins in conditions like psoriasis. psoriasis.org
Gene knockdown, in contrast, involves the temporary suppression of gene expression, often through RNA interference (RNAi). news-medical.netlicorbio.com This technique uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to target and degrade the messenger RNA (mRNA) of a specific gene, thereby reducing the production of the corresponding protein. licorbio.com Gene knockdown can be particularly useful for studying genes whose complete knockout is lethal to the organism. It can be induced at specific times or in specific tissues, offering a degree of temporal and spatial control. frontiersin.org This method has been employed in insects, for example, to study the role of defensins in the immune response to pathogens. frontiersin.org
Disease-Specific Animal Models for Pathophysiological Investigations (e.g., LPS-induced inflammation models, mouse models of preterm birth)
Disease-specific animal models are essential for investigating the role of defensins in various pathophysiological processes. These models aim to mimic human diseases in animals, providing a platform to study disease mechanisms and evaluate potential therapies.
LPS-induced inflammation models are widely used to study the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. nih.gov When administered to animals, LPS triggers a systemic inflammatory response characterized by the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.govmdpi.com These models are valuable for studying the immunomodulatory functions of defensins. For instance, research has shown that some defensins can inhibit the production of LPS-induced pro-inflammatory cytokines. nih.govaai.org Studies in LPS-treated macrophages and in vivo mouse models have demonstrated that certain defensins can block the interaction of LPS with its binding protein (LBP), thereby inhibiting downstream signaling pathways that lead to inflammation. aai.org
Mouse models of preterm birth are used to investigate the role of infection and inflammation in this complex condition. nih.govbiorxiv.org Ascending vaginal infection is a common cause of preterm birth, and these models often involve the introduction of bacteria, such as E. coli, or bacterial components like LPS into the vagina or uterus of pregnant mice. nih.govbiorxiv.orgucl.ac.uk These models have been instrumental in demonstrating the protective role of certain β-defensins in preventing preterm birth. nih.govmdpi.com Studies have shown that treatment with β-defensin 2 (BD2) can delay preterm delivery and reduce inflammatory cytokine levels in an LPS-induced preterm birth mouse model. nih.govmdpi.com Furthermore, these models have been used to test novel therapeutic strategies, such as gene therapy to increase the expression of defensins in the cervix to prevent ascending infection. ucl.ac.ukoup.com
Table of Research Findings in Disease-Specific Animal Models
| Model | Defensin Studied | Key Findings |
|---|---|---|
| LPS-induced Inflammation | Human β-defensin 3 (hBD3) | Inhibited TNF-α production induced by LPS in bone marrow-derived macrophages. nih.gov |
| Cationic antimicrobial peptides (various) | Inhibited the binding of LPS to LPS-binding protein (LBP), which correlated with their ability to block LPS-induced TNF-α production. aai.org | |
| Mouse Model of Preterm Birth | β-defensin 2 (BD2) | Delayed preterm delivery and reduced inflammatory cytokine levels in an LPS-induced model. nih.govmdpi.com |
Emerging Directions and Challenges in Defensin A2 Research
Deepening Mechanistic Understanding at the Molecular and Cellular Levels
A fundamental challenge in Defensin-A2 research is to move beyond broad descriptions of its antimicrobial activity to a detailed, mechanistic understanding of how it functions at the most basic levels. This involves elucidating the precise molecular interactions and cellular pathways that this compound modulates.
Current research indicates that the biological activities of defensins are heavily reliant on their cationic nature, largely due to the presence of arginine residues. nih.gov These positively charged residues facilitate the attraction of the peptide to negatively charged microbial membranes. nih.gov The interaction between the cationic residues of α-defensins and the negatively charged components of bacterial surfaces is a key initial step in membrane disruption and subsequent bacterial killing. explorationpub.com Furthermore, hydrophobic amino acids within the defensin (B1577277) structure are crucial for interacting with the lipid portions of bacterial membranes, contributing to their destruction. explorationpub.com For some defensins, the mechanism of action is concentration-dependent; at lower concentrations, they may interfere with cell wall synthesis by binding to precursors like lipid II, while at higher concentrations, they cause membrane permeabilization. frontiersin.org
Beyond direct membrane disruption, defensins are known to have intracellular targets. For instance, some defensins can translocate across the bacterial membrane and interfere with essential cellular processes by binding to DNA and RNA. oup.com The complexity of these mechanisms underscores the need for continued investigation to fully map the molecular and cellular effects of this compound.
Investigation of Synergistic Interactions with Other Host Defense Factors and Molecules
This compound does not operate in isolation within the host. It is part of a complex network of host defense molecules, and its effectiveness is likely influenced by interactions with these other factors. Understanding these synergistic or antagonistic relationships is crucial for a complete picture of its in vivo function.
Research has shown that combinations of different defensins, or defensins with other antimicrobial proteins like lysozyme (B549824) and cathelicidins, can result in synergistic or additive antimicrobial effects. mdpi.compnas.organnualreviews.org For example, studies have demonstrated that human β-defensin-3 (hBD-3) and the cathelicidin (B612621) LL-37 exhibit a synergistic effect in killing Staphylococcus aureus. pnas.org This synergy, however, can be sensitive to environmental conditions, such as pH. pnas.org An acidic environment can diminish the individual activity of these peptides and abolish their synergistic interactions. pnas.org
Furthermore, defensins can interact with components of the adaptive immune system and inflammatory mediators. For instance, the human cathelicidin LL-37 can act in concert with interleukin-1β to enhance the production of other cytokines and α-defensins. scirp.org These intricate interactions highlight the importance of studying this compound within the broader context of the host's immune arsenal (B13267) to appreciate its full functional capacity.
Bridging In Silico Predictions with Robust Experimental Validation
The advent of computational biology has provided powerful tools for predicting the structure, function, and potential targets of peptides like this compound. However, these in silico predictions must be rigorously tested and validated through experimental studies to ensure their accuracy and biological relevance.
Machine learning-based methods have been developed to identify defensin peptides from sequence information alone, which is a faster and more cost-effective approach than experimental methods. nih.govresearchgate.net These computational models are trained on datasets of known defensins and can predict new candidates with a certain degree of accuracy. nih.govexcli.de For example, the DEFPRED tool uses a support vector machine (SVM) model to discriminate defensins from other antimicrobial peptides. nih.govresearchgate.net
While these computational approaches are valuable for generating hypotheses and narrowing down candidates for further study, they have limitations. frontiersin.orgmdpi.com The accuracy of predictions depends heavily on the quality and size of the training datasets. nih.gov Therefore, experimental validation through techniques that assess antimicrobial activity, cellular interactions, and in vivo efficacy is essential to confirm the predictions made by computational models. mdpi.com
Standardization of Defensin Nomenclature and Data Annotation in Genomic Databases
A significant hurdle in the field of defensin research is the lack of a standardized nomenclature system and consistent annotation in genomic databases. nih.gov This inconsistency can lead to confusion and make it difficult to compare findings across different studies and species. nih.govnih.gov
The naming of defensin genes has often been inconsistent between research groups, scientific journals, and genomic browsers. nih.gov This problem is exacerbated by the fact that defensin genes are often found in duplicated regions of the genome and exhibit copy number variation, making accurate identification and annotation challenging. nih.govnih.gov Inconsistencies in the annotation of mouse α-defensins, for example, have been noted across major databases like Ensembl, Mouse Genome Informatics (MGI), and NCBI RefSeq. nih.govnih.gov
Efforts are being made to collaborate with nomenclature committees, such as the Mouse Genome Nomenclature Committee (MGNC), to establish a standardized naming scheme. nih.govnih.gov A clear and unambiguous nomenclature, coupled with accurate and manually curated gene models in databases, is crucial to support research on the evolution, regulation, and function of defensins. nih.gov Manually curated databases, such as the Defensins Knowledgebase, aim to provide a comprehensive and reliable source of information on this peptide family. cncb.ac.cn
Elucidating the Full Spectrum of Post-Translational Modification Effects on this compound Function
Post-translational modifications (PTMs) are chemical alterations that occur after a protein is synthesized and can significantly impact its structure, stability, and function. For this compound, a comprehensive understanding of the types of PTMs it undergoes and how they affect its various activities is an important area of emerging research.
Defensins are subject to several PTMs, including proteolytic cleavage to form the mature, active peptide. nih.govresearchgate.net Another significant modification is ADP-ribosylation, an enzyme-catalyzed process that attaches an ADP-ribose unit to specific amino acid residues, such as arginine. nih.gov This modification can drastically alter the cationicity of the defensin, as ADP-ribose carries a negative charge, thereby reducing the peptide's cytotoxic and antibacterial activities. nih.govresearchgate.net However, the same modification has been shown to enhance the ability of a defensin to induce the production of interleukin-8, while leaving its chemotactic activity unchanged. nih.govresearchgate.net
Other potential PTMs for defensins include phosphorylation of tyrosine residues. nih.gov The full functional consequences of these and other modifications are still being explored. Given that PTMs can fine-tune the biological activity of defensins, a complete catalog of these modifications and their effects on this compound is necessary for a thorough understanding of its role in the immune system. nih.govfmi.ch
Developing Advanced Computational Tools for Comprehensive Defensin Analysis and Engineering
As the volume and complexity of data related to defensins grow, there is an increasing need for advanced computational tools to analyze this information and to guide the engineering of novel defensin-based molecules with enhanced properties.
Current computational methods are being used to predict defensins from genomic data and to classify them into different families and subfamilies. nih.govexcli.de Machine learning algorithms, such as support vector machines (SVM), are commonly employed for these tasks. excli.deresearchgate.net These tools analyze various features of peptide sequences to make their predictions. frontiersin.org Beyond prediction, computational approaches like molecular dynamics simulations are used to study the structure of defensins and their interactions with membranes. acs.org
The future of this field lies in the development of more sophisticated tools that can not only predict and analyze but also assist in the rational design of synthetic defensins. frontiersin.orgpnas.org This includes engineering peptides with improved antimicrobial potency, reduced toxicity, and tailored immunomodulatory activities. acs.org Integrating different computational approaches, from sequence analysis to structural modeling and systems biology, will be key to unlocking the full potential of defensin engineering.
Exploring the Mechanistic Basis for Potential Therapeutic Applications Beyond Direct Antimicrobial Action
While the antimicrobial properties of defensins are well-established, there is growing interest in their broader immunomodulatory functions and their potential for therapeutic applications beyond simply killing microbes. numberanalytics.comwikipedia.org A deeper mechanistic understanding of these non-antimicrobial activities is a critical area of future research.
Defensins are known to act as signaling molecules that can influence both innate and adaptive immune responses. ubc.canih.gov They can act as chemoattractants, recruiting various immune cells such as neutrophils, monocytes, T cells, and dendritic cells to sites of infection or inflammation. annualreviews.orgscirp.orgubc.ca For example, human β-defensin 2 has been shown to be a chemoattractant for immature dendritic cells and memory T cells. frontiersin.org Furthermore, defensins can modulate the production of cytokines and chemokines, thereby shaping the nature of the immune response. scirp.orgubc.ca
The ability of defensins to modulate the immune system opens up possibilities for their use in a variety of contexts, including as anti-inflammatory agents, in wound healing, and even in cancer therapy. numberanalytics.comubc.canih.gov For instance, some defensins have been shown to have antiproliferative activity against cancer cells. mdpi.com Elucidating the specific receptors and signaling pathways through which this compound exerts these immunomodulatory effects is essential for harnessing its full therapeutic potential. nih.govmdpi.com
Q & A
Q. What experimental approaches are recommended to validate Defensin-A2’s antimicrobial mechanisms?
To assess antimicrobial activity, use minimum inhibitory concentration (MIC) assays coupled with time-kill curve analyses. Include controls for pH, salt concentration, and serum interference, as these factors modulate defensin activity. Validate membrane disruption via fluorescence-based dye leakage assays (e.g., calcein-loaded liposomes) or electron microscopy . For gene expression studies, pair RNA-seq with knockout models to isolate this compound-specific effects .
Q. Which model systems are optimal for studying this compound’s role in innate immunity?
Prioritize in vitro systems (e.g., primary epithelial cells or immortalized lines like Caco-2) for mechanistic studies. For in vivo relevance, use transgenic murine models with tissue-specific this compound overexpression or knockout. Ensure models account for microbiota variability by standardizing housing conditions and using germ-free cohorts when necessary .
Q. How can researchers optimize this compound expression and purification for functional assays?
Use recombinant expression systems (e.g., E. coli BL21 with codon optimization) and validate protein folding via circular dichroism. Employ heparin-affinity chromatography for purification, followed by endotoxin removal via polymyxin B columns. Quantify bioactivity using radial diffusion assays against reference strains like E. coli ATCC 25922 .
Advanced Research Questions
Q. How should experimental designs address contradictory data on this compound’s efficacy across bacterial strains?
Systematically compare strains with varying membrane compositions (e.g., Gram-positive vs. Gram-negative) using standardized protocols. Control for variables like bacterial growth phase and defensin concentration. Apply multivariate statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify strain-specific resistance mechanisms .
Q. What advanced techniques elucidate this compound’s molecular interactions with microbial membranes?
Combine solid-state NMR for structural dynamics analysis, surface plasmon resonance (SPR) for binding kinetics, and molecular dynamics simulations to model lipid bilayer interactions. Cross-validate findings with cryo-EM to visualize pore formation in near-native conditions .
Q. How can longitudinal studies evaluate this compound’s role in chronic infections?
Design cohort studies tracking this compound expression in patient biopsies (e.g., Crohn’s disease) using qRT-PCR and immunohistochemistry. Correlate levels with microbial load (16S rRNA sequencing) and inflammation markers (ELISA for IL-1β, TNF-α). Address confounding variables via propensity score matching .
Q. What strategies resolve discrepancies in this compound’s immunomodulatory vs. direct antimicrobial roles?
Use conditional knockout models to dissect tissue-specific functions. Employ single-cell RNA-seq to map this compound’s impact on immune cell subsets (e.g., dendritic cells, neutrophils). Pair these with ex vivo bacterial survival assays in co-culture systems .
Q. Which computational tools predict this compound’s evolutionary conservation and functional motifs?
Apply PhyloBayes for phylogenetic analysis across species and MEME Suite for motif discovery. Validate predictions with site-directed mutagenesis and functional assays (e.g., MIC shifts in mutant peptides) .
Methodological Considerations
- Data Rigor : Ensure reproducibility by disclosing raw data, analysis scripts, and instrument settings (e.g., NMR parameters). Use platforms like Zenodo for open-access deposition .
- Ethical Compliance : For human tissue studies, obtain IRB approval and document informed consent. Anonymize data using unique identifiers .
- Conflict Resolution : Transparently report contradictory findings in supplementary materials and discuss limitations in the context of sample size, methodology, or model relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
